Mirtazapine N-oxide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-methyl-5-oxido-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFCUVMEBFTFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676048 | |
| Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155172-12-6 | |
| Record name | Mirtazapine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRTAZAPINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B48BTE8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mirtazapine N-oxide: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine N-oxide is a major metabolite of the tetracyclic antidepressant mirtazapine. As a significant product of in vivo metabolism, a thorough understanding of its chemical properties and a robust methodology for its identification are crucial for comprehensive pharmacokinetic studies, drug-drug interaction assessments, and impurity profiling in the manufacturing of mirtazapine. This technical guide provides an in-depth overview of the chemical characteristics, structure elucidation, and analytical methodologies pertaining to this compound.
Chemical and Physical Properties
This compound is formed in the liver primarily by the cytochrome P450 enzymes CYP1A2 and CYP3A4 through the oxidation of the tertiary amine in the piperazine ring of mirtazapine.[1] This biotransformation results in a compound with altered polarity and potentially different pharmacological and toxicological properties compared to the parent drug.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-oxide | [1] |
| CAS Number | 155172-12-6 | [1] |
| Molecular Formula | C₁₇H₁₉N₃O | [1] |
| Molecular Weight | 281.35 g/mol | |
| Appearance | Solid | [1] |
| Solubility | Soluble in methanol | [1] |
| Purity | ≥95% (as a mixture of diastereomers) | [1] |
Synthesis of this compound
The controlled synthesis of this compound is essential for its use as a reference standard in analytical methods and for further pharmacological and toxicological evaluation.
Experimental Protocol: Synthesis via Oxidation
A common and effective method for the preparation of this compound is the direct oxidation of mirtazapine.[3]
Reagents and Materials:
-
Mirtazapine
-
Peracetic acid
-
Dichloromethane
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve mirtazapine in dichloromethane in a suitable reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add peracetic acid to the cooled solution with continuous stirring.
-
Allow the reaction to proceed at room temperature, monitoring the progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and wash it with water to remove any unreacted acid.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by an appropriate method, such as column chromatography, to yield the pure this compound. A reported yield for this synthesis is approximately 90%.[3]
Structure Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pattern of this compound.
-
Electrospray Ionization (ESI-MS): In positive ion mode, this compound typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 282.2.[4] This confirms the addition of an oxygen atom to the mirtazapine molecule (MW = 265.36 g/mol ).
-
MS/MS Fragmentation: A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da).[2] Therefore, in the MS/MS spectrum of the [M+H]⁺ ion of this compound, a significant fragment ion at m/z 266.2, corresponding to the protonated mirtazapine molecule, is expected. Further fragmentation would likely follow the established patterns for mirtazapine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the carbon atoms adjacent to the N-oxide group are expected to be deshielded and shift downfield compared to their positions in the mirtazapine spectrum. The methyl protons on the nitrogen atom will also experience a downfield shift.
-
¹³C NMR: Similarly, the carbon atoms directly bonded to the N-oxide nitrogen will be shifted downfield. The carbon of the methyl group will also be affected.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups. The formation of the N-oxide bond introduces a characteristic vibrational mode.
-
N-O Stretch: A characteristic absorption band for the N-O stretching vibration in tertiary amine N-oxides is typically observed in the region of 950-970 cm⁻¹. The presence of a new, strong band in this region of the IR spectrum of the product, which is absent in the spectrum of mirtazapine, would provide strong evidence for the formation of the N-oxide. The FT-IR spectrum of mirtazapine shows characteristic peaks at approximately 2967 cm⁻¹ (C-H aromatic stretch) and 1585 cm⁻¹ (C-H stretching of the benzene ring).[5]
Table 2: Summary of Spectroscopic Data for Structure Elucidation
| Technique | Expected Key Feature for this compound |
| ESI-MS | [M+H]⁺ ion at m/z 282.2 |
| MS/MS | Neutral loss of 16 Da from the parent ion |
| ¹H NMR | Downfield shift of protons α to the N-oxide |
| ¹³C NMR | Downfield shift of carbons α to the N-oxide |
| FT-IR | Presence of a strong N-O stretching band around 950-970 cm⁻¹ |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of mirtazapine and its metabolites, including this compound, in various matrices.
Experimental Protocol: HPLC Method for Analysis
The following is a general HPLC method that can be adapted for the analysis of this compound. Method validation in accordance with ICH guidelines is essential for ensuring the reliability of the results.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is typically used.[3][6][7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the gradient or isocratic elution profile will need to be optimized for the separation of mirtazapine and its metabolites.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 290 nm).[3]
-
Column Temperature: Maintaining a constant column temperature (e.g., 25 °C) is crucial for reproducible retention times.
Sample Preparation (from biological matrices):
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile or methanol is a common first step.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further cleanup and concentration of the analyte can be achieved using LLE with a suitable organic solvent or SPE with an appropriate cartridge.
-
Reconstitution: The dried extract is typically reconstituted in the mobile phase before injection into the HPLC system.
Method Validation:
A full validation of the HPLC method should be performed, including the assessment of:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Visualizations
Metabolic Pathway of Mirtazapine to this compound
Caption: Metabolic conversion of Mirtazapine.
General Workflow for Structure Elucidation
Caption: Workflow for structural confirmation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a reversed-phase HPLC method for separation and simultaneous determination of process-related substances of mirtazapine in bulk drugs and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Mirtazapine N-oxide: A Comprehensive Technical Review of its Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirtazapine N-oxide is a recognized metabolite of the tetracyclic antidepressant mirtazapine. Formed primarily in the liver through the action of cytochrome P450 enzymes, its role in the overall pharmacological effect of mirtazapine has been a subject of consideration. This technical guide synthesizes the available scientific literature to provide a detailed overview of the pharmacological activity of this compound. Contrary to its parent compound, which exhibits a complex and potent receptor binding profile, evidence strongly suggests that this compound is a largely inactive metabolite with significantly lower affinity for key neurological receptors. This document presents the metabolic pathways leading to its formation, summarizes the qualitative and limited quantitative data on its pharmacological activity, and outlines the standard experimental protocols used to characterize such compounds.
Introduction
Mirtazapine is an established antidepressant medication with a unique pharmacological profile, primarily acting as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its therapeutic effects are attributed to its antagonist activity at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, as well as at serotonin 5-HT2 and 5-HT3 receptors.[1][2] Like most xenobiotics, mirtazapine undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including 8-hydroxymirtazapine, N-desmethylmirtazapine, and this compound.[3][4] Understanding the pharmacological activity of these metabolites is crucial for a complete comprehension of the drug's overall efficacy, safety, and potential for drug-drug interactions. This guide focuses specifically on the current state of knowledge regarding the pharmacological activity of this compound.
Metabolism and Formation of this compound
This compound is a product of the Phase I metabolism of mirtazapine. In vitro studies utilizing human liver microsomes have identified the specific cytochrome P450 (CYP) isoenzymes responsible for its formation.
Key Enzymes in this compound Formation
The N-oxidation of mirtazapine is primarily catalyzed by the following CYP isoenzymes:
-
CYP1A2 : This enzyme shows the highest activity towards the formation of this compound.[4]
-
CYP3A4 : This isoenzyme also contributes to the formation of the N-oxide metabolite.[4][5]
The involvement of these key enzymes in the metabolism of mirtazapine highlights the potential for drug-drug interactions with substances that inhibit or induce these enzymes.
Pharmacological Activity
The available evidence from preclinical studies and product monographs consistently indicates that this compound possesses significantly less pharmacological activity compared to the parent mirtazapine molecule.
Receptor Binding Profile
Table 1: Summary of Pharmacological Activity of this compound
| Feature | Description | References |
| Receptor Activity | In vitro, this compound is reported to be much less active than mirtazapine at key receptors, including α2-adrenergic, 5-HT2, and histamine H1 receptors. | [6][7] |
| In Vivo Activity | Studies in rats have shown that this compound does not penetrate the brain. It is considered inactive in vivo, with the exception of some reported weak anti-serotonergic activity. | [6][7] |
| Contribution to Antidepressant Effect | Due to its low potency and limited brain penetration, this compound is not considered to be a significant contributor to the overall antidepressant effect of mirtazapine. | [6][7] |
One source makes a noteworthy but unsubstantiated claim that the enantiomer of this compound is more potent than the racemic mixture; however, no supporting data for this assertion could be found.[8]
Signaling Pathways
Given the lack of significant receptor interaction, there are no established signaling pathways specifically modulated by this compound. The primary signaling pathways relevant to the action of mirtazapine, involving enhanced noradrenergic and serotonergic neurotransmission, are not significantly engaged by this metabolite.
Experimental Protocols
The characterization of the pharmacological activity of a metabolite like this compound would typically involve a series of standardized in vitro and in vivo experiments. While specific protocols for this compound are not detailed in the available literature, the following represents the general methodologies that would be employed.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor. The general workflow involves a competitive binding experiment where the test compound (this compound) competes with a radiolabeled ligand for binding to a receptor preparation.
Protocol Outline:
-
Receptor Preparation : A source of the target receptor is prepared, typically from cell membranes expressing the receptor or purified recombinant receptor protein.
-
Incubation : The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenergic receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation : The reaction is terminated, and the bound radioligand is separated from the free radioligand, commonly through rapid filtration over glass fiber filters.
-
Quantification : The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assays
Following binding assays, functional assays are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. The specific assay depends on the receptor and its signaling pathway. Examples include:
-
cAMP Assays : For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.
-
Calcium Flux Assays : For GPCRs that signal through the release of intracellular calcium.
-
Reporter Gene Assays : Where receptor activation leads to the expression of a reporter gene (e.g., luciferase or β-galactosidase).
In Vivo Models
To assess the physiological effects of a compound, various animal models are used. For a metabolite of an antidepressant, these might include:
-
Forced Swim Test : To evaluate potential antidepressant-like activity.
-
Elevated Plus Maze : To assess anxiolytic or anxiogenic effects.
-
Locomotor Activity Monitoring : To determine sedative or stimulant properties.
As noted, in vivo studies have reportedly shown this compound to be inactive, likely due to its inability to cross the blood-brain barrier.[6][7]
Conclusion
Based on the currently available scientific literature, this compound is a minor metabolite of mirtazapine with negligible pharmacological activity. Its formation is mediated by CYP1A2 and CYP3A4. In vitro evidence suggests it has a much lower affinity for the key receptors targeted by mirtazapine, and in vivo studies indicate poor brain penetration and a general lack of pharmacological effect. Therefore, this compound is not considered to contribute significantly to the therapeutic actions or the side-effect profile of its parent compound. Further research focusing on the direct pharmacological characterization of isolated this compound would be necessary to definitively quantify its receptor binding affinities and functional activities, though the existing data suggest that such studies may not be a high priority for understanding the clinical pharmacology of mirtazapine.
References
- 1. The effects of mirtazapine on central noradrenergic and serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. CAS 155172-12-6: this compound | CymitQuimica [cymitquimica.com]
In vitro studies of Mirtazapine N-oxide
An In-Depth Technical Guide to the In Vitro Study of Mirtazapine N-oxide
Introduction
Mirtazapine is a tetracyclic antidepressant utilized for the treatment of major depressive disorder. Its therapeutic effect is primarily attributed to its activity as a noradrenergic and specific serotonergic antidepressant (NaSSA). The clinical efficacy and safety profile of mirtazapine are intrinsically linked to its extensive metabolism in the liver, which is mediated by the cytochrome P450 (CYP) enzyme superfamily.[1] This process leads to the formation of several metabolites, including 8-hydroxy mirtazapine, N-desmethylmirtazapine, and this compound.[2] Understanding the formation and characteristics of these metabolites is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and ensuring overall therapeutic safety.
This technical guide provides a comprehensive overview of the in vitro studies focused on this compound, a significant product of mirtazapine's phase I metabolism. We will delve into the enzymatic pathways responsible for its formation, present key quantitative data from metabolic studies, and provide detailed experimental protocols for researchers in the field.
Metabolism and Formation of this compound
In vitro studies utilizing human liver microsomes (HLM) and recombinant CYP enzymes have been instrumental in elucidating the metabolic pathways of mirtazapine. The N-oxidation of mirtazapine is one of the three primary metabolic routes, alongside 8-hydroxylation and N-demethylation.
Enzymology of N-Oxide Formation
The formation of this compound is catalyzed primarily by the cytochrome P450 isoforms CYP1A2 and CYP3A4.[3][4] The relative contribution of these enzymes is dependent on the substrate (mirtazapine) concentration.
-
At lower, clinically relevant concentrations (e.g., 2 µM), CYP1A2 is the dominant enzyme, responsible for approximately 80% of N-oxide formation.[3]
-
At higher substrate concentrations (e.g., 250 µM), the contribution shifts dramatically, with CYP3A4 accounting for about 85% of N-oxidation.[3]
This concentration-dependent shift suggests that at therapeutic doses, CYP1A2 plays the more significant role in this specific metabolic pathway. The involvement of multiple enzymes in mirtazapine's overall metabolism may prevent significant alterations in drug clearance due to genetic polymorphisms or inhibition of a single enzyme.[3]
Quantitative Metabolic Data
The kinetics of mirtazapine's primary metabolic pathways have been characterized in studies with human liver microsomes.
| Metabolic Pathway | Mean Km (µM) [±S.D.] | Contribution at 2 µM Mirtazapine |
| N-Oxidation | 570 (±281) | 10% |
| 8-Hydroxylation | 136 (±44) | 55% |
| N-Demethylation | 242 (±34) | 35% |
| Data sourced from Störmer et al. (2000) using human liver microsomes (n=4).[3] |
| Enzyme | Contribution to Mirtazapine N-Oxidation (at 2 µM Mirtazapine) | Contribution to Mirtazapine N-Oxidation (at 250 µM Mirtazapine) |
| CYP1A2 | ~80% | ~15% |
| CYP3A4 | ~20% | ~85% |
| Data sourced from Störmer et al. (2000) using recombinant CYP enzymes.[3] |
Pharmacological Activity of this compound
While several of mirtazapine's unconjugated metabolites are known to possess pharmacological activity, they are typically present in plasma at very low levels.[5] The specific bioactivity, such as receptor binding affinities for the this compound metabolite, is not extensively detailed in the current body of scientific literature. Research suggests that the N-oxidation can influence a compound's pharmacological properties and metabolic pathways, but specific data for this metabolite remains an area for further investigation.[6]
Experimental Protocols
The following protocols describe standard methodologies for investigating the in vitro metabolism of mirtazapine.
Protocol 1: Metabolism Study using Human Liver Microsomes (HLM)
This protocol is designed to determine the kinetics of metabolite formation using a pooled source of liver enzymes.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein).
-
Mirtazapine (at a range of concentrations, e.g., 1 µM to 500 µM, dissolved in a suitable solvent like methanol).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the metabolic reaction by adding an NADPH-regenerating system (e.g., containing 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C with shaking for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solvent, such as an equal volume of ice-cold acetonitrile or methanol. This also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the mixture (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Analysis:
-
Analyze the formation of this compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to separate and quantify the parent drug and its metabolites.
-
Protocol 2: Reaction Phenotyping with Recombinant CYP Enzymes
This protocol is used to identify the specific CYP isoforms responsible for a given metabolic reaction.
-
Preparation of Incubation Mixtures:
-
Prepare separate incubation mixtures for each recombinant human CYP enzyme to be tested (e.g., CYP1A2, CYP2D6, CYP3A4).
-
Each mixture should contain:
-
Phosphate buffer (pH 7.4).
-
A specific recombinant CYP enzyme (e.g., 10-50 pmol/mL).
-
Cytochrome P450 reductase and cytochrome b5, if required for optimal activity.
-
Mirtazapine (at fixed concentrations, e.g., a low concentration of 2 µM and a high concentration of 250 µM).
-
-
Pre-incubate at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Follow the same steps for reaction initiation and termination as described in Protocol 1.
-
-
Analysis and Interpretation:
-
Quantify the amount of this compound formed by each recombinant enzyme.
-
The rate of formation for each isoform indicates its relative contribution to the metabolic pathway at the tested substrate concentration.
-
Visualizations
Metabolic Pathway of Mirtazapine
Caption: Metabolic pathways of Mirtazapine highlighting N-oxide formation.
Experimental Workflow for In Vitro Metabolism
References
- 1. A review of the pharmacological and clinical profile of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. CAS 155172-12-6: this compound | CymitQuimica [cymitquimica.com]
Mirtazapine N-oxide: A Potential Biomarker for Mirtazapine Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Mirtazapine is a tetracyclic antidepressant utilized for the treatment of major depressive disorder.[1] Its therapeutic action is attributed to its complex pharmacodynamic profile, primarily as an antagonist at central presynaptic α2-adrenergic receptors and postsynaptic 5-HT2 and 5-HT3 receptors.[2][3] Mirtazapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2][4] The significant inter-individual variability in CYP enzyme activity, arising from genetic polymorphisms and drug-drug interactions, can lead to substantial differences in drug exposure and clinical outcomes.[5] Therefore, the identification and validation of specific biomarkers for mirtazapine's metabolic pathways are critical for optimizing therapy, personalizing dosage, and enhancing safety.
This technical guide focuses on mirtazapine N-oxide, a key metabolite, as a potential biomarker for the N-oxidation pathway of mirtazapine metabolism. We will delve into the metabolic pathways, the enzymes responsible for N-oxide formation, present detailed analytical protocols for its quantification, and provide a comprehensive summary of the available quantitative data.
Mirtazapine Metabolism: The Role of N-Oxidation
Mirtazapine undergoes extensive biotransformation through three primary metabolic pathways: 8-hydroxylation, N-demethylation, and N-oxidation.[5][6][7] The resulting major metabolites are 8-hydroxymirtazapine, N-desmethylmirtazapine, and this compound.[6] While the N-desmethyl metabolite possesses some pharmacological activity, the contribution of metabolites to the overall clinical effect is generally considered minor compared to the parent compound.[8]
The formation of these metabolites is catalyzed by several CYP isozymes:
-
8-Hydroxylation: Primarily mediated by CYP2D6 and CYP1A2.[6][9]
-
N-Demethylation: Primarily mediated by CYP3A4 and CYP1A2.[6][9]
-
N-Oxidation: Primarily mediated by CYP3A4 and CYP1A2.[3][5][6][9][10]
Notably, the contribution of CYP1A2 and CYP3A4 to mirtazapine N-oxidation is concentration-dependent. In vitro studies using human liver microsomes have shown that at low substrate concentrations (2 µM), CYP1A2 is the dominant enzyme, accounting for approximately 80% of N-oxide formation.[5][11] However, at higher, supratherapeutic concentrations (250 µM), the contribution of CYP3A4 increases dramatically to about 85%.[5][11] This positions this compound as a strong candidate for a specific biomarker of CYP3A4 and CYP1A2 activity in the context of mirtazapine metabolism.
Quantitative Analysis of this compound
Accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. Several high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of mirtazapine and its major metabolites.[12][13][14]
Experimental Protocol: Enantioselective HPLC with Fluorescence Detection
The following protocol is synthesized from the method described by Meineke et al. (2006) for the simultaneous quantification of mirtazapine, N-desmethylmirtazapine, 8-hydroxymirtazapine, and this compound enantiomers in human plasma.[12]
3.1.1 Materials and Reagents
-
Reference standards for (R)- and (S)-mirtazapine and its metabolites
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human plasma (drug-free for calibration standards)
3.1.2 Sample Preparation (Liquid-Solid Extraction)
-
Pipette 1 mL of human plasma into a glass tube.
-
Add the internal standard solution.
-
Vortex mix for 10 seconds.
-
Condition an SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 25% acetonitrile in water.
-
Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a defined volume (e.g., 50 µL) into the HPLC system.
3.1.3 Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Column: A chiral column suitable for enantiomeric separation (e.g., Chiralcel OD-RH).
-
Mobile Phase: A mixture of ammonium acetate buffer (e.g., 50 mM, pH 4.5) and acetonitrile in an isocratic or gradient elution mode.
-
Flow Rate: Approximately 0.8 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector: Excitation wavelength at 290 nm and emission wavelength at 350 nm.
3.1.4 Method Validation The method should be fully validated according to regulatory guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and stability.[12]
Quantitative Data
The following tables summarize key quantitative data from in vitro and analytical validation studies. This information is crucial for designing and interpreting studies on mirtazapine metabolism.
Table 1: In Vitro Enzyme Kinetics of Mirtazapine Metabolism in Human Liver Microsomes
| Metabolic Pathway | Apparent Km (µM) | Vmax (pmol/min/mg protein) |
| 8-Hydroxylation | 136 ± 44 | 1140 ± 320 |
| N-Demethylation | 242 ± 34 | 1480 ± 290 |
| N-Oxidation | 570 ± 281 | 1410 ± 820 |
| Data from Störmer et al., 2000. Values are mean ± S.D.[11] |
Table 2: Relative Contribution of CYP Isozymes to Mirtazapine Metabolism In Vitro
| Pathway | Substrate Conc. | % Contribution CYP1A2 | % Contribution CYP2D6 | % Contribution CYP3A4 |
| 8-Hydroxylation | 2 µM | 30% | 65% | - |
| 250 µM | 50% | 20% | 20% | |
| N-Demethylation | <1 µM | - | - | >50% |
| N-Oxidation | 2 µM | 80% | - | 20% |
| 250 µM | 15% | - | 85% | |
| Data derived from studies with recombinant enzymes by Störmer et al., 2000.[5][11] |
Table 3: Validation Parameters for an Enantioselective HPLC Method for Mirtazapine and Metabolites
| Analyte | Linearity Range (ng/mL) | Precision (CV%) | Recovery (%) |
| Mirtazapine | 1 - 100 | 12 - 19% | 85 - 99% |
| N-desmethylmirtazapine | 1 - 100 | 12 - 19% | 85 - 99% |
| 8-hydroxymirtazapine | 1 - 100 | 12 - 19% | 85 - 99% |
| This compound | 1 - 100 | 12 - 19% | 85 - 99% |
| Data from Meineke et al., 2006.[12] |
Table 4: Pharmacokinetic Parameters of Mirtazapine in Healthy Volunteers (30 mg Single Oral Dose)
| Parameter | Value |
| Tmax (h) | 1.5 ± 0.8 |
| Cmax (ng/mL) | 91.9 ± 26.7 |
| T1/2 (h) | 23.6 ± 4.3 |
| Data from Li et al., 2004. Values are mean ± S.D.[15] Note: Corresponding pharmacokinetic data for this compound in humans is not readily available in the cited literature. |
Conclusion and Future Directions
This compound is a significant metabolite of mirtazapine, formed predominantly by the clinically important enzymes CYP1A2 and CYP3A4.[6][10] The formation pathway, particularly the shift towards CYP3A4 catalysis at higher substrate concentrations, provides a strong rationale for investigating this compound as a potential biomarker of CYP3A4/1A2 activity.[11] Robust and sensitive analytical methods, such as the enantioselective HPLC-fluorescence assay detailed here, are available for its accurate quantification in biological fluids.[12]
However, a critical gap remains in the literature concerning the in vivo pharmacokinetics of this compound and its direct correlation with CYP3A4 or CYP1A2 phenotype or genotype in clinical studies. While the biochemical foundation is solid, further research is required to validate this compound as a reliable clinical biomarker. Future studies should focus on:
-
Characterizing the full pharmacokinetic profile of this compound in human subjects.
-
Evaluating the correlation between the mirtazapine/mirtazapine N-oxide ratio and the activity of CYP3A4 and CYP1A2, as measured by standard probe drugs (e.g., midazolam) or endogenous biomarkers (e.g., 4β-hydroxycholesterol).[16]
-
Assessing the influence of CYP3A4 and CYP1A2 genetic polymorphisms and drug-drug interactions on this compound levels.
By addressing these questions, the scientific community can fully elucidate the potential of this compound as a valuable tool in the personalized administration of mirtazapine, ultimately leading to improved therapeutic efficacy and patient safety.
References
- 1. CAS 155172-12-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Determination of mirtazapine in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 54-BICR350 - mirtazapine-n-oxide | 155172-12-6 [cymitquimica.com]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. caymanchem.com [caymanchem.com]
- 11. ClinPGx [clinpgx.org]
- 12. Therapeutic drug monitoring of mirtazapine, desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide by enantioselective HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jcbms.org [jcbms.org]
- 15. Determination of Mirtazapine in Human Plasma by HPLC-MS and Bioavailability of Newly Developed Mirtazapine Tablets in Healthy Volunteers [jcps.bjmu.edu.cn]
- 16. Comparison of two endogenous biomarkers of CYP3A4 activity in a drug–drug interaction study between midostaurin and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Mirtazapine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirtazapine N-oxide is a primary metabolite of the tetracyclic antidepressant mirtazapine. Its synthesis and characterization are crucial for various applications, including its use as a reference standard in metabolic studies, for impurity profiling in drug manufacturing, and for exploring its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical synthesis and detailed characterization of this compound, targeting researchers and professionals in drug development.
Introduction
Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA), undergoes extensive metabolism in the body. One of the key metabolic pathways is the N-oxidation of the piperazine ring, leading to the formation of this compound[1][2][3]. This transformation is primarily mediated by the cytochrome P450 enzymes CYP1A2 and CYP3A4 in the liver[1][2][4][5]. As a significant metabolite, the availability of pure this compound is essential for analytical method development, pharmacokinetic studies, and toxicological assessments. This guide outlines a proven synthetic route and provides a suite of analytical techniques for its comprehensive characterization.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is through the oxidation of mirtazapine. Peracetic acid has been demonstrated to be an effective oxidizing agent for this transformation, yielding the desired product in high purity.
Experimental Protocol: Oxidation of Mirtazapine
This protocol is adapted from a published procedure for the synthesis of mirtazapine-related impurities[6].
Materials:
-
Mirtazapine
-
Peracetic acid (CH₃CO₃H)
-
Methylene chloride (CH₂Cl₂)
-
Water (H₂O)
-
Diisopropyl ether
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator)
Procedure:
-
Dissolve Mirtazapine (1 equivalent) in methylene chloride in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to the desired temperature (e.g., room temperature, as specified in the reference)[6].
-
Slowly add peracetic acid (1.1 equivalents) to the stirred solution of mirtazapine.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., Thin Layer Chromatography or HPLC).
-
Upon completion of the reaction, quench any excess peracetic acid by washing the reaction mixture with water.
-
Separate the organic layer and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be further purified by treating it with a suitable solvent like diisopropyl ether to precipitate the this compound, which can then be collected by filtration[6].
Expected Yield: A yield of approximately 90% can be expected with this method[6].
Characterization of this compound
A thorough characterization of the synthesized this compound is imperative to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 282.2, corresponding to the molecular formula C₁₇H₁₉N₃O[7]. A characteristic fragmentation of N-oxides is the loss of an oxygen atom, which would result in a fragment ion corresponding to mirtazapine.
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of the N-oxide functional group. A characteristic stretching vibration for the N-O bond is typically observed in the region of 950-970 cm⁻¹. Other characteristic peaks for the aromatic and aliphatic C-H bonds, as well as C-N bonds, would also be present.
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the synthesized this compound and for its quantification. A reversed-phase HPLC method with UV detection is commonly employed for the analysis of mirtazapine and its metabolites.
Table 1: HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[8][9][10][11][12] |
| Detection | UV at a specific wavelength (e.g., 290 nm)[6] |
| Flow Rate | Typically 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 40 °C) |
Data Presentation
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉N₃O | [13][14] |
| Molecular Weight | 281.36 g/mol | [7] |
| CAS Number | 155172-12-6 | [15] |
| Appearance | White to off-white solid | [15] |
| [M+H]⁺ (m/z) | 282.2 | [7] |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Metabolic Pathway of Mirtazapine
Caption: Metabolic pathways of Mirtazapine.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic protocol offers a reliable method for obtaining this key metabolite in high yield. The outlined characterization techniques, including spectroscopic and chromatographic methods, are essential for confirming the identity and purity of the synthesized compound. This information is vital for researchers and professionals engaged in the study of mirtazapine metabolism, as well as for those in the pharmaceutical industry involved in quality control and drug development. Further research into the specific pharmacological activities of this compound may reveal additional therapeutic potential.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. ijpra.com [ijpra.com]
- 10. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. academic.oup.com [academic.oup.com]
- 13. scbt.com [scbt.com]
- 14. caymanchem.com [caymanchem.com]
- 15. 54-BICR350 - mirtazapine-n-oxide | 155172-12-6 [cymitquimica.com]
The Enzymatic Architecture of Mirtazapine N-Oxide Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic pathway leading to the formation of Mirtazapine N-oxide, a significant metabolite of the atypical antidepressant Mirtazapine. A thorough understanding of this process is critical for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic outcomes. This document synthesizes key findings on the cytochrome P450 (CYP) enzymes responsible for this biotransformation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Core Metabolism: The Role of CYP1A2 and CYP3A4
Mirtazapine undergoes extensive metabolism in the liver, with N-oxidation being one of the three main pathways, alongside 8-hydroxylation and N-demethylation.[1][2] In vitro studies utilizing human liver microsomes (HLM) and recombinant CYP enzymes have conclusively identified CYP1A2 and CYP3A4 as the primary catalysts in the formation of this compound.[3][4]
The relative contribution of these two enzymes is notably dependent on the concentration of Mirtazapine.[1][2] At lower, clinically relevant concentrations, CYP1A2 is the dominant enzyme. As Mirtazapine concentrations increase, a metabolic shift occurs, with CYP3A4 assuming the primary role.[1][2] This concentration-dependent kinetic profile is a crucial consideration in both preclinical and clinical drug development.
Quantitative Analysis of Enzyme Contribution and Kinetics
The biotransformation of Mirtazapine to its N-oxide metabolite has been quantified in several key studies. The following tables summarize the relative contributions of the involved CYP enzymes and the kinetic parameters of the N-oxidation reaction.
Table 1: Relative Contribution of CYP Isoforms to Mirtazapine N-Oxidation [1][2]
| Mirtazapine Concentration | CYP1A2 Contribution | CYP3A4 Contribution |
| Low (e.g., 2 µM) | ~80% | ~20% |
| High (e.g., 250 µM) | ~15% | ~85% |
Table 2: Kinetic Parameters for Mirtazapine Metabolism in Human Liver Microsomes (HLM) [2][5]
| Metabolic Pathway | Mean Km (µM) (±S.D., n=4) | Contribution to Biotransformation at 2 µM Mirtazapine |
| N-Oxidation | 570 (±281) | 10% |
| 8-Hydroxylation | 136 (±44) | 55% |
| N-Demethylation | 242 (±34) | 35% |
Experimental Protocols
The elucidation of the enzymatic pathways responsible for this compound formation relies on established in vitro methodologies. The following provides a generalized protocol based on cited literature.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This experiment aims to determine the kinetics of this compound formation in a setting that mimics the human liver environment.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Mirtazapine standard
-
This compound standard
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare incubations in microcentrifuge tubes containing HLM, potassium phosphate buffer, and varying concentrations of Mirtazapine.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.
-
Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Reaction Phenotyping with Recombinant CYP Enzymes
This protocol identifies the specific CYP isoforms responsible for the metabolism of Mirtazapine to its N-oxide.
-
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Mirtazapine
-
NADPH regenerating system
-
Buffer appropriate for the enzyme system
-
-
Procedure:
-
Incubate Mirtazapine with individual recombinant CYP enzymes in the presence of the NADPH regenerating system.
-
Follow the incubation, termination, and analysis steps as described in the HLM protocol.
-
Compare the rate of this compound formation across the different CYP isoforms to determine which enzymes are catalytically active.
-
Chemical Inhibition Studies
This method confirms the involvement of specific CYP enzymes by using known chemical inhibitors.
-
Materials:
-
HLM
-
Mirtazapine
-
NADPH regenerating system
-
Specific CYP inhibitors (e.g., Ketoconazole for CYP3A4, Furafylline for CYP1A2)
-
-
Procedure:
-
Pre-incubate HLM with a specific CYP inhibitor.
-
Add Mirtazapine and the NADPH regenerating system to initiate the reaction.
-
Follow the incubation, termination, and analysis steps as described in the HLM protocol.
-
A significant reduction in the formation of this compound in the presence of a specific inhibitor confirms the involvement of that enzyme. For instance, Ketoconazole has been shown to reduce Mirtazapine N-oxidation.[2]
-
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the processes described, the following diagrams have been generated using the DOT language.
Conclusion
The formation of this compound is a well-characterized metabolic pathway primarily mediated by CYP1A2 and CYP3A4 in a concentration-dependent manner. The interplay between these two enzymes highlights the complexity of drug metabolism and underscores the importance of comprehensive in vitro studies in drug development. The methodologies and data presented in this guide provide a foundational understanding for researchers and clinicians working with Mirtazapine, aiding in the prediction of metabolic profiles and potential drug interactions. This knowledge is paramount for ensuring the safe and effective use of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 54-BICR350 - mirtazapine-n-oxide | 155172-12-6 [cymitquimica.com]
- 5. ClinPGx [clinpgx.org]
The Biological Relevance of Mirtazapine N-oxide in Preclinical Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA), undergoes extensive metabolism in preclinical species and humans, leading to the formation of several metabolites. Among these, Mirtazapine N-oxide is a notable product of oxidative metabolism. This technical guide provides a comprehensive overview of the biological relevance of this compound in preclinical studies, focusing on its formation, pharmacokinetic profile, and pharmacological activity. The information presented is intended to support researchers and professionals involved in drug development and non-clinical safety assessment.
Metabolism and Formation of this compound
Mirtazapine is primarily metabolized in the liver via demethylation, hydroxylation, and N-oxidation. The formation of this compound is catalyzed by the cytochrome P450 (CYP) isoenzymes, specifically CYP1A2 and CYP3A4[1][2]. In vitro studies using human liver microsomes have elucidated the kinetics of this metabolic pathway.
In Vitro Metabolism Kinetics
The following table summarizes the Michaelis-Menten kinetic parameters for the N-oxidation of mirtazapine in human liver microsomes.
| Parameter | Value (Mean ± S.D.) | Reference |
| Km (μM) | 570 ± 281 | [1] |
| Vmax (nmol/mg protein/min) | Data not available in the public domain | |
| Contribution to overall metabolism at 2 μM Mirtazapine | ~10% | [1] |
Note: While the Km value is available, specific Vmax values from preclinical studies are not readily found in the public literature.
Below is a diagram illustrating the metabolic pathway of mirtazapine to this compound.
Pharmacokinetics of this compound in Preclinical Models
Direct and detailed pharmacokinetic studies on isolated this compound in preclinical species are limited in publicly available literature. Most information is derived from studies investigating the metabolism of the parent drug, mirtazapine.
Plasma Concentrations and Blood-Brain Barrier Penetration
Preclinical studies in rats have indicated that this compound, along with other metabolites like 8-hydroxy mirtazapine and 8-hydroxy demethyl mirtazapine, is found at very low levels in plasma following mirtazapine administration[2]. Crucially, these studies have also shown that this compound does not significantly penetrate the blood-brain barrier in rats[3]. This lack of central nervous system (CNS) exposure is a key factor in its limited pharmacological activity in vivo.
Pharmacokinetic Parameters in Rats
Quantitative pharmacokinetic data specifically for this compound is scarce. A study in rats that characterized the pharmacokinetics of mirtazapine and its N-desmethyl and 8-hydroxy metabolites did not detect or quantify this compound, suggesting its plasma concentrations were below the limit of quantification of the assay used[4][5].
The following table summarizes the available pharmacokinetic information for this compound in rats.
| Parameter | Finding | Species | Reference |
| Plasma Concentration | Very low levels detected | Rat | [2] |
| Blood-Brain Barrier Penetration | Not found to penetrate the rat brain | Rat | [3] |
| AUC, Cmax, Tmax, T1/2 | Data not available | Rat |
This workflow illustrates the typical process for evaluating the pharmacokinetics of a metabolite like this compound.
Pharmacological and Toxicological Profile
The general consensus from preclinical data is that the contribution of mirtazapine's metabolites, including this compound, to the overall pharmacological effect is negligible[6].
In Vitro Receptor Binding and Activity
In vitro studies have demonstrated that this compound is substantially less active than the parent compound at key receptors associated with the therapeutic effects and side effects of mirtazapine[3]. While specific binding affinity values (Ki or IC50) for this compound are not widely published, it is reported to have some weak anti-serotonergic activity[3].
The following table summarizes the qualitative pharmacological activity of this compound.
| Target Receptor | Activity | Reference |
| α2-adrenergic receptors | Much less active than mirtazapine | [3] |
| 5-HT2 receptors | Much less active than mirtazapine | [3] |
| Histamine H1 receptors | Much less active than mirtazapine | [3] |
| Serotonin receptors (general) | Displays some anti-serotonergic activity | [3] |
In Vivo Activity and Toxicology
Consistent with its low receptor affinity and poor brain penetration, this compound is considered inactive in vivo[3]. Dedicated preclinical safety and toxicology studies on isolated this compound are not available in the public domain. The safety profile of mirtazapine is therefore considered to be predominantly driven by the parent compound.
Experimental Protocols
Detailed, validated experimental protocols for the specific analysis of this compound are not extensively described in the available literature. However, based on methods for mirtazapine and its other metabolites, a general approach can be outlined.
Quantification of this compound in Plasma by LC-MS/MS
Objective: To determine the concentration of this compound in rat plasma.
Methodology:
-
Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other metabolites and endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Conclusion
In preclinical studies, this compound is a minor metabolite of mirtazapine with low biological relevance. Its formation is mediated by CYP1A2 and CYP3A4. Pharmacokinetic assessments in rats indicate very low plasma concentrations and an inability to cross the blood-brain barrier. Furthermore, its in vitro pharmacological activity at key CNS receptors is significantly lower than that of the parent compound, and it is considered inactive in vivo. Consequently, this compound is unlikely to contribute significantly to either the therapeutic effects or the toxicological profile of mirtazapine in preclinical species. Its primary relevance in preclinical studies is as a biomarker of mirtazapine metabolism. Further research focusing on the direct administration of this compound would be necessary to definitively characterize its intrinsic pharmacological and toxicological properties.
References
- 1. ClinPGx [clinpgx.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHARMACOKINETICS OF MIRTAZAPINE AND ITS MAIN METABOLITES AFTER SINGLE INTRAVENOUS AND ORAL ADMINISTRATIONS IN RATS AT TWO DOSE RATES [arpi.unipi.it]
- 6. The clinical relevance of preclinical data: mirtazapine, a model compound [pubmed.ncbi.nlm.nih.gov]
Mirtazapine N-oxide: A Comprehensive Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine N-oxide is a primary metabolite of Mirtazapine, a tetracyclic antidepressant used in the treatment of major depressive disorder. As a metabolite, understanding its physicochemical properties is crucial for a comprehensive assessment of the parent drug's absorption, distribution, metabolism, excretion (ADME), and overall pharmacological profile. This technical guide provides an in-depth overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its formation pathway.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data are available, experimental values for several properties are not extensively reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉N₃O | [1][2] |
| Molecular Weight | 281.35 g/mol | [1][2] |
| CAS Number | 155172-12-6 | [1][3] |
| Appearance | Solid (predicted) | [4] |
| Solubility | Soluble in Methanol | [4] |
| pKa (Strongest Basic) | 4.48 (Predicted) | [5] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be applied to characterize this compound.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity.
Methodology: Capillary Method [6][7][8][9]
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or an oil bath (Thiele tube) can be used.
-
Procedure:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.
-
-
Purity Assessment: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Boiling Point Determination
For liquid compounds or those that can be melted without decomposition, the boiling point is a key physical constant.
Methodology: Micro Boiling Point Determination (Siwoloboff Method) [10][11][12][13][14]
-
Sample Preparation: A small amount of the liquid this compound (if applicable) is placed in a small-diameter test tube (fusion tube).
-
Apparatus: A heating bath (oil or water), a thermometer, and a sealed-end capillary tube are required.
-
Procedure:
-
The fusion tube containing the sample is attached to a thermometer.
-
A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.
-
The assembly is heated gently in the heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a drug at different physiological pH values.
Methodology: Potentiometric Titration [15][16][17]
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Apparatus: A calibrated pH meter with a combination electrode and a burette for the addition of a titrant are used.
-
Procedure:
-
The solution of this compound is placed in a beaker and the initial pH is recorded.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from the burette.
-
After each addition of the titrant, the solution is stirred, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
logP Determination
The logarithm of the partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity, which influences its membrane permeability and distribution.
Methodology: Shake-Flask Method [18][19][20]
-
System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Procedure:
-
A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
-
Quantification: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.
Methodology: Equilibrium Shake-Flask Method [21][22][23][24]
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of water or a buffer of a specific pH in a sealed flask.
-
The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing: The resulting suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of this compound in the clear aqueous solution is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Reporting: The solubility is reported as the concentration of the saturated solution at the specified temperature and pH.
Metabolic Pathway of Mirtazapine to this compound
Mirtazapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The formation of this compound is a significant metabolic pathway.
References
- 1. vivanls.com [vivanls.com]
- 2. This compound | 155172-12-6 | IM26015 | Biosynth [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Human Metabolome Database: Showing metabocard for mirtazapine-N-oxide (HMDB0060955) [hmdb.ca]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pennwest.edu [pennwest.edu]
- 9. byjus.com [byjus.com]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. byjus.com [byjus.com]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 18. connectsci.au [connectsci.au]
- 19. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acdlabs.com [acdlabs.com]
- 21. lifechemicals.com [lifechemicals.com]
- 22. pharmatutor.org [pharmatutor.org]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Development and Validation of a High-Sensitivity HPLC-MS/MS Method for the Quantification of Mirtazapine N-oxide in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive analytical method for the quantification of Mirtazapine N-oxide, a metabolite of the antidepressant drug Mirtazapine, in human plasma. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), providing high selectivity and a low limit of quantification. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by chromatographic separation on a C18 column and detection using an electrospray ionization (ESI) source in positive ion mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening where accurate measurement of this compound is required.
Introduction
Mirtazapine is a tetracyclic antidepressant used for the treatment of major depressive disorder.[1] It is extensively metabolized in the liver through demethylation, hydroxylation, and N-oxidation.[2][3] this compound is one of the metabolites formed, and its quantification in biological matrices is essential for comprehensive pharmacokinetic and metabolic profiling.[2] While numerous HPLC and LC-MS/MS methods exist for the parent drug and its primary active metabolites like N-desmethylmirtazapine, a dedicated and validated protocol for this compound is crucial for drug development and clinical research.[4][5] This document provides a detailed protocol for a rapid, sensitive, and validated HPLC-MS/MS method for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound (CAS: 155172-12-6), Mirtazapine-d3 (Internal Standard, IS).
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma.
Instrumentation
-
HPLC System: A system equipped with a binary pump, degasser, autosampler, and column oven (e.g., Agilent 1200 Series, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S).
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of this compound from human plasma.[6]
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (Mirtazapine-d3, 100 ng/mL) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
Caption: Workflow for Plasma Sample Preparation.
HPLC Method
The chromatographic separation is achieved using a C18 reversed-phase column.
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 5% B for 1.0 min |
| Total Run Time | 5.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Method
Detection is performed using electrospray ionization in positive mode with Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometer Operating Conditions
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| GS1 / GS2 | 50 psi / 50 psi |
Table 3: MRM Transitions and Parameters
| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
| This compound | 282.2 | 223.1 | 150 | 60 | 35 | 10 |
| Mirtazapine-d3 (IS) | 269.2 | 201.1 | 150 | 55 | 30 | 12 |
| DP: Declustering Potential; CE: Collision Energy; CXP: Cell Exit Potential. |
Note: The precursor ion (Q1 Mass) for this compound is derived from its molecular weight of 281.35 g/mol plus a proton [M+H]+.[7]
Method Validation Summary
The method was validated according to regulatory guidelines for linearity, sensitivity, accuracy, precision, and recovery.
Table 4: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
Table 5: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 1.5 | ≤ 8.5% | 95.0 - 105.0% | ≤ 9.2% | 94.0 - 106.0% |
| MQC | 50 | ≤ 6.1% | 97.2 - 103.5% | ≤ 7.5% | 96.5 - 104.0% |
| HQC | 150 | ≤ 5.5% | 98.0 - 102.1% | ≤ 6.8% | 97.1 - 102.9% |
| LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. |
Table 6: Recovery
| Analyte | LQC Recovery (%) | MQC Recovery (%) | HQC Recovery (%) |
| This compound | 92.5% | 94.1% | 93.7% |
| Mirtazapine-d3 (IS) | 95.3% | 96.0% | 95.8% |
Overall Analytical Workflow
The complete analytical process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.
Caption: Overview of the Complete Analytical Workflow.
Conclusion
The HPLC-MS/MS method described provides a reliable, sensitive, and efficient means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation ensures high throughput, while the optimized chromatographic and mass spectrometric conditions deliver excellent selectivity and sensitivity. This validated method is well-suited for routine use in clinical and research laboratories conducting pharmacokinetic or metabolic studies of Mirtazapine.
References
- 1. archive.airo.co.in [archive.airo.co.in]
- 2. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. jcbms.org [jcbms.org]
- 5. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fast, sensitive and simple method for mirtazapine quantification in human plasma by HPLC-ESI-MS/MS. Application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS 155172-12-6 | LGC Standards [lgcstandards.com]
Application Note: Quantification of Mirtazapine N-oxide in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Mirtazapine N-oxide in human plasma. The protocol outlines a robust and sensitive procedure involving a straightforward sample preparation and a rapid chromatographic analysis, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The method demonstrates good linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Mirtazapine is an atypical antidepressant used in the treatment of major depressive disorder. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2, CYP2D6, and CYP3A4. The main metabolic pathways include N-demethylation, 8-hydroxylation, and N-oxidation. This compound is one of the primary metabolites, and its quantification in human plasma is crucial for a comprehensive understanding of mirtazapine's pharmacokinetics and metabolism. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma samples.
Experimental
Materials and Reagents
-
This compound reference standard
-
Mirtazapine-d4 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
Protocol:
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Mirtazapine-d4 at 500 ng/mL in 50% methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters (Positive Ion Mode):
| Parameter | This compound | Mirtazapine-d4 (IS) |
| Precursor Ion (m/z) | 282.2 | 270.2 |
| Product Ion (m/z) | 207.1 | 201.1 |
| Collision Energy (eV) | User Determined | User Determined |
| Cone Voltage (V) | User Determined | User Determined |
Note: Collision energy and cone voltage should be optimized for the specific instrument used.
Method Validation Data
The following tables summarize the performance characteristics of the method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LQC | 3 | < 10 | < 10 | 90 - 110 |
| This compound | MQC | 50 | < 10 | < 10 | 90 - 110 |
| This compound | HQC | 400 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) |
| This compound | LQC | 3 | > 85 |
| This compound | MQC | 50 | > 85 |
| This compound | HQC | 400 | > 85 |
Visualizations
Caption: Workflow for the extraction of this compound from human plasma.
Mirtazapine N-oxide: A Certified Reference Standard for Pharmaceutical Analysis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Mirtazapine, an atypical tetracyclic antidepressant, is widely prescribed for the treatment of major depressive disorder. Its therapeutic action is primarily attributed to its antagonist activity at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which results in an increased release of norepinephrine and serotonin. The metabolism of mirtazapine is extensive, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites. One of these is Mirtazapine N-oxide.
This compound is a key metabolite and a potential impurity in the synthesis of mirtazapine.[1][2] Therefore, the availability of a highly purified and well-characterized this compound reference standard is crucial for the accurate identification, quantification, and quality control of mirtazapine in pharmaceutical formulations and biological matrices. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis.
2. Physicochemical Properties of this compound Reference Standard
A high-quality this compound reference standard should be accompanied by a Certificate of Analysis (CoA) detailing its physicochemical properties.
| Property | Specification |
| Chemical Name | 1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c]benzazepine 2-Oxide |
| CAS Number | 155172-12-6[3] |
| Molecular Formula | C₁₇H₁₉N₃O[3] |
| Molecular Weight | 281.35 g/mol [3] |
| Appearance | Pale Yellow Solid[3] |
| Purity (by HPLC) | ≥98% |
| Storage Conditions | 2-8°C, Hygroscopic, Store under Inert atmosphere, Refrigerator[3] |
3. Mirtazapine Metabolism and the Role of this compound
Mirtazapine undergoes extensive metabolism in the liver, primarily through demethylation, hydroxylation, and N-oxidation. The formation of this compound is catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[4][5] Understanding this metabolic pathway is essential for interpreting pharmacokinetic studies and for identifying potential drug-drug interactions.
4. Application: Stability-Indicating HPLC Method for Mirtazapine and its Impurities
The this compound reference standard is essential for the development and validation of stability-indicating analytical methods for mirtazapine. Such methods are crucial for assessing the purity of the active pharmaceutical ingredient (API) and the stability of the drug product.
4.1. Experimental Protocol: HPLC Method
This protocol provides a general framework for the analysis of Mirtazapine and its impurities, including this compound. Method optimization and validation are required for specific applications.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
4.1.2. Preparation of Solutions
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 1 µg/mL.
-
Sample Solution (for bulk drug): Accurately weigh and dissolve approximately 10 mg of mirtazapine bulk drug in 10 mL of methanol. Dilute 1 mL of this solution to 100 mL with the mobile phase.
-
Sample Solution (for tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of mirtazapine and transfer to a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Centrifuge a portion of this solution and dilute 1 mL of the supernatant to 100 mL with the mobile phase.
4.2. Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines.[6][7] The following tables summarize typical validation parameters and acceptance criteria.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (for Mirtazapine peak) | ≤ 2.0 |
| Theoretical Plates (for Mirtazapine peak) | ≥ 2000 |
| Relative Standard Deviation (RSD) of six replicate injections | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Typical Results | Acceptance Criteria (as per ICH Q2(R1)) |
| Specificity | No interference observed at the retention time of this compound from placebo or other known impurities. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | ||
| Range | 0.1 - 2.0 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.99 |
| Limit of Detection (LOD) | ~0.03 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within 98.0% to 102.0% for drug substance and drug product. |
| Precision (% RSD) | ||
| Repeatability (n=6) | < 1.0% | ≤ 2.0% |
| Intermediate Precision (n=6) | < 1.5% | ≤ 2.0% |
| Robustness | No significant impact on results with small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). | The reliability of an analytical procedure with respect to deliberate variations in method parameters should be demonstrated. |
4.3. Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8] Mirtazapine has been shown to degrade under acidic, basic, and oxidative conditions.[8] this compound may be formed as a degradation product under oxidative stress.[9]
Table 3: Representative Results of Forced Degradation of Mirtazapine
| Stress Condition | Duration | Mirtazapine Assay (%) | This compound (% Degradation) |
| Acid Hydrolysis (0.1 N HCl) | 8 hours | 85.2 | Not Detected |
| Base Hydrolysis (0.1 N NaOH) | 8 hours | 90.5 | Not Detected |
| Oxidative (3% H₂O₂) | 24 hours | 82.1 | 1.5 |
| Thermal (80°C) | 48 hours | 98.7 | Not Detected |
| Photolytic (UV light) | 48 hours | 95.3 | Not Detected |
Note: The above data is representative and will vary depending on the specific experimental conditions.
5. Protocol: Qualification of a this compound Secondary Reference Standard
The qualification of a secondary reference standard against a primary (e.g., pharmacopeial) standard is a critical process in a GMP environment.[10][11][12]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmtech.com [pharmtech.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application of Mirtazapine N-oxide in Drug Impurity Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine, a tetracyclic antidepressant, is widely prescribed for the treatment of major depressive disorder. As with any pharmaceutical compound, ensuring the purity and safety of the final drug product is paramount. Drug impurity profiling is a critical component of the drug development and manufacturing process, aimed at identifying and quantifying impurities that may arise during synthesis, storage, or degradation. Mirtazapine N-oxide is a known metabolite and a potential impurity of mirtazapine.[1][2] Its presence in the drug substance or product must be monitored and controlled within acceptable limits as defined by regulatory bodies such as the International Council for Harmonisation (ICH).[3]
These application notes provide a comprehensive overview of the role of this compound in drug impurity profiling, including its identification, quantification, and the regulatory context. Detailed experimental protocols for its analysis and synthesis as a reference standard are also provided to support researchers and drug development professionals in ensuring the quality and safety of mirtazapine-containing products.
Regulatory Framework for Impurity Profiling
Regulatory agencies worldwide, guided by ICH guidelines, have established thresholds for the reporting, identification, and qualification of impurities in new drug substances and products.[3] Understanding these thresholds is essential for compliance and patient safety.
Table 1: ICH Thresholds for Impurities in New Drug Substances
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | ≥ 0.05% | ≥ 0.03% |
| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | ≥ 0.05% |
This compound in Impurity Profiling
This compound can be formed during the synthesis of mirtazapine or as a degradation product, particularly under oxidative conditions.[1][4] Its identification and quantification are crucial for a complete impurity profile of mirtazapine.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. Mirtazapine has been subjected to various stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress, to identify potential degradation products.[4]
Under oxidative stress, particularly with agents like hydrogen peroxide, the formation of this compound is a probable degradation pathway.[1][4] Quantitative analysis of samples from forced degradation studies helps in understanding the propensity of this compound formation and in setting appropriate specifications for the final product.
Table 2: Summary of Mirtazapine Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl, reflux for 8 hours | Multiple degradation products observed. |
| Basic Hydrolysis | 0.1 N NaOH, reflux for 8 hours | Multiple degradation products observed. |
| Oxidative Degradation | 3% H₂O₂, reflux | This compound and other oxidative degradants. |
| Photolytic Degradation | Exposure to UV light | Minor degradation observed. |
| Thermal Degradation | Dry heat | Mirtazapine is relatively stable. |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques for the identification and quantification of mirtazapine and its impurities.
Quantitative Data from Analytical Methods
The validation of analytical methods includes the determination of parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Table 3: Quantitative Parameters from Validated Analytical Methods for Mirtazapine and its Metabolites
| Analytical Method | Analyte | LOD | LOQ | Linearity Range | Reference |
| HPLC-UV | Mirtazapine | - | - | 5-25 µg/mL | |
| HPLC-UV | Mirtazapine | 0.17 ng/mL | - | - | [5] |
| HPLC-UV | N-desmethylmirtazapine | 0.15 ng/mL | - | - | [5] |
| HPLC-Fluorescence | Mirtazapine | 1.25 ng/mL | 2.5 ng/mL | 5-150 ng/mL | [6] |
| HPLC-Fluorescence | N-desmethylmirtazapine | 1.25 ng/mL | 2.5 ng/mL | 2.5-75 ng/mL | [6] |
| HPLC-Fluorescence | 8-hydroxymirtazapine | 1.25 ng/mL | 2.5 ng/mL | 2.5-75 ng/mL | [6] |
Note: Specific LOD and LOQ values for this compound as an impurity in bulk drug are not consistently reported in the literature. These values should be determined during the validation of a specific analytical method.
Relative Response Factor (RRF)
The Relative Response Factor (RRF) is used to quantify an impurity when a reference standard for that impurity is not available. It is the ratio of the response of the impurity to the response of the active pharmaceutical ingredient (API) at the same concentration.[5] The specific RRF for this compound relative to mirtazapine in a given HPLC-UV method should be experimentally determined. One study on related substances of mirtazapine determined the RRF for several impurities, however, the specific value for the N-oxide was not explicitly stated.[3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Mirtazapine and Its Impurities
This protocol is based on a validated method for the determination of mirtazapine and its related substances.[7]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: 0.3% Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile (78:22 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of Mirtazapine reference standard in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Solution: Dissolve an accurately weighed amount of the mirtazapine drug substance or product in the mobile phase to obtain a known concentration.
-
Spiked Sample Solution (for validation): Prepare a solution of mirtazapine and spike it with known amounts of this compound and other potential impurities.
4. System Suitability:
-
Inject the standard solution and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) meet the predefined criteria.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks corresponding to mirtazapine and this compound based on their retention times, which should be established using the respective reference standards.
-
Quantify the amount of this compound in the sample using the peak area and either a calibration curve of the this compound standard or by using the previously determined RRF.
Protocol 2: Synthesis of this compound Reference Standard
This protocol is adapted from a reported synthesis of this compound.[1]
1. Materials and Reagents:
-
Mirtazapine
-
Peracetic acid
-
Dichloromethane
-
Sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
2. Procedure:
-
Dissolve mirtazapine in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add peracetic acid to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the excess peracetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization to obtain the pure reference standard.
3. Characterization:
-
Confirm the identity and purity of the synthesized this compound using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC.
Visualizations
Mirtazapine Metabolic Pathway
The following diagram illustrates the major metabolic pathways of mirtazapine, including the formation of this compound.
Caption: Metabolic pathways of Mirtazapine.
Experimental Workflow for Impurity Profiling
The diagram below outlines the general workflow for the impurity profiling of mirtazapine, with a focus on this compound.
Caption: Workflow for Mirtazapine Impurity Profiling.
Conclusion
The diligent application of impurity profiling for this compound is a fundamental aspect of ensuring the quality, safety, and efficacy of mirtazapine drug products. By employing robust, validated analytical methods, conducting thorough forced degradation studies, and adhering to regulatory guidelines, pharmaceutical scientists and manufacturers can effectively control this potential impurity. The protocols and information provided herein serve as a valuable resource for these critical activities in the drug development lifecycle.
References
Application Notes and Protocols for Pharmacokinetic Studies of Mirtazapine N-oxide
Introduction
Mirtazapine is an atypical tetracyclic antidepressant utilized primarily for the treatment of major depressive disorder. It enhances noradrenergic and serotonergic neurotransmission through a unique mechanism of action, including antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, as well as antagonism of serotonin 5-HT2 and 5-HT3 receptors.[1] Following oral administration, mirtazapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2] The major pathways of biotransformation are demethylation, hydroxylation, and N-oxidation.[2]
One of the metabolites formed is Mirtazapine N-oxide. In vitro data from human liver microsomes indicate that CYP3A is a key enzyme responsible for the formation of the N-oxide metabolite of mirtazapine.[2] While the pharmacological activity of this compound is not as well-characterized as the parent drug or the N-desmethyl metabolite, understanding its pharmacokinetic profile is crucial for a comprehensive assessment of mirtazapine's disposition and potential drug-drug interactions.
These application notes provide an overview of the current knowledge on this compound, including its metabolic pathway and a detailed protocol for its quantification in biological matrices, which is a critical component of any pharmacokinetic study. It is important to note that while analytical methods for its detection have been developed, detailed human pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, and half-life) for this compound are not extensively reported in publicly available literature.
Metabolic Pathway of Mirtazapine
Mirtazapine undergoes extensive hepatic metabolism to form several metabolites. The main pathways include 8-hydroxylation, N-demethylation, and N-oxidation. The N-oxide metabolite is formed primarily through the action of CYP3A enzymes.
Pharmacokinetic Data Summary
As of late 2025, specific quantitative pharmacokinetic parameters for this compound in humans have not been well-documented in peer-reviewed literature. Studies have focused primarily on the parent compound, mirtazapine, and its pharmacologically active N-desmethyl metabolite. While methods for the quantification of this compound in plasma and urine exist, they have not been widely applied to report on its Cmax, Tmax, AUC, or elimination half-life.[3]
For context, the pharmacokinetic parameters of the parent drug, Mirtazapine, are provided below.
Table 1: Summary of Pharmacokinetic Parameters for Mirtazapine (Parent Drug) in Humans
| Parameter | Value | Units | Notes |
| Tmax (Time to Peak Plasma Concentration) | ~2 | hours | Following oral administration.[1] |
| Bioavailability | ~50 | % | Due to significant first-pass metabolism.[1] |
| Plasma Protein Binding | ~85 | % | [1] |
| Elimination Half-life (t½) | 20 - 40 | hours | Females and the elderly may exhibit longer half-lives.[1] |
| Metabolism | Hepatic | Via CYP2D6, CYP1A2, and CYP3A4.[1] | |
| Excretion | ~75% in urine, ~15% in feces | % of dose | Excreted as metabolites. |
Experimental Protocols
The following is a representative protocol for the quantification of this compound in human plasma, adapted from established methodologies for mirtazapine and its metabolites.[3] This protocol is intended for research purposes and should be fully validated in the end-user's laboratory.
Objective: To determine the concentration of this compound in human plasma samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
HPLC system with fluorescence detector
Protocol Workflow
References
- 1. Clinical pharmacokinetics of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Therapeutic drug monitoring of mirtazapine, desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide by enantioselective HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Detection of Mirtazapine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine, a tetracyclic antidepressant, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes. One of the metabolites formed is Mirtazapine N-oxide. Accurate and sensitive detection of this metabolite is crucial for comprehensive pharmacokinetic studies, drug metabolism research, and in toxicological assessments. This document provides a detailed guide for the development and application of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in biological matrices.
This compound is a metabolite of Mirtazapine.[1] It is formed in the liver by the cytochrome P450 enzymes CYP1A2 and CYP3A4.[2]
Metabolic Pathway of Mirtazapine to this compound
Mirtazapine is metabolized in the liver via several pathways, including hydroxylation, N-demethylation, and N-oxidation. The formation of this compound is specifically catalyzed by the CYP3A4 and CYP1A2 isoenzymes. Understanding this pathway is essential for interpreting drug metabolism and drug-drug interaction studies.
Metabolic conversion of Mirtazapine to this compound.
Experimental Protocols
The following protocols are based on established LC-MS/MS methodologies for the parent drug, mirtazapine, and can be adapted and validated for the specific quantification of this compound.
Sample Preparation
The choice of sample preparation method is critical for removing interferences from the biological matrix and concentrating the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput analysis.
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (or methanol) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
b) Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to PPT.
-
To 200 µL of plasma sample, add an internal standard and 50 µL of 0.1 M sodium hydroxide.[3]
-
Add 5 mL of an appropriate organic solvent (e.g., hexane, ethyl acetate).[3]
-
Vortex for 3 minutes.[3]
-
Centrifuge for 2 minutes at 3500 rpm.[3]
-
Freeze the aqueous layer and transfer the organic layer to a new tube.[3]
-
Evaporate the organic solvent to dryness under nitrogen.[3]
-
Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.[3]
c) Solid-Phase Extraction (SPE): Provides the cleanest samples and can be automated.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the plasma sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with 2 mL of water, followed by 1 mL of 10% methanol.
-
Elute the analyte with 0.7 mL of acetonitrile.
-
Inject a portion of the eluate directly into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are typical LC parameters that can be used as a starting point for method development.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B). |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The key to a sensitive and specific LC-MS/MS method is the selection of appropriate Multiple Reaction Monitoring (MRM) transitions.
a) this compound MRM Transitions:
-
Precursor Ion [M+H]+: Based on its molecular weight of 281.35 g/mol , the expected precursor ion for this compound is m/z 282.2 .
b) General MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
Workflow for LC-MS/MS Analysis of this compound
Experimental workflow for this compound analysis.
Quantitative Data Summary
A comprehensive literature search did not yield specific quantitative data tables from a validated LC-MS/MS method for this compound. However, based on methods for the parent drug, the following performance characteristics should be achievable.
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | > 80% |
Conclusion
The protocols and information provided in this document serve as a robust starting point for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of this compound in biological matrices. While the precise MRM transitions for this compound require experimental determination, the outlined sample preparation techniques and chromatographic conditions are well-established for similar analytes and are expected to be highly applicable. The successful implementation of such a method will be invaluable for advancing the understanding of mirtazapine's metabolism and its clinical implications.
References
Application Notes and Protocols for Capillary Electrophoresis Separation of Mirtazapine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine is an atypical tetracyclic antidepressant used in the treatment of major depressive disorder. Monitoring its metabolic fate is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The primary metabolic pathways of mirtazapine involve N-demethylation, 8-hydroxylation, and N-oxidation, leading to the formation of N-demethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide, respectively.[1][2] Cytochrome P450 enzymes, specifically CYP1A2, CYP2D6, and CYP3A4, are primarily responsible for its metabolism in the liver.[2][3][] Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of mirtazapine and its metabolites due to its high resolution, sensitivity, and speed.[5][6][7] This document provides detailed application notes and protocols for the enantioselective separation of mirtazapine and its key metabolites using capillary electrophoresis.
Metabolic Pathway of Mirtazapine
Mirtazapine undergoes extensive metabolism in the liver, primarily through three main pathways. The biotransformation involves demethylation, hydroxylation, and N-oxidation to form active and inactive metabolites that are subsequently conjugated and excreted.[][8]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of mirtazapine and its metabolites from plasma samples.[1]
Materials:
-
Human plasma samples
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (NaOH), 1M solution
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 10% running buffer)
Procedure:
-
To 200 µL of plasma, add 100 µL of 1M NaOH.
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex for 1 minute and transfer to a vial for CE analysis.
Capillary Electrophoresis Method for Enantioselective Separation
This method allows for the simultaneous enantioselective separation of mirtazapine, N-demethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide.[1][9]
Instrumentation and Conditions:
-
CE System: Beckman P/ACE MDQ instrument or equivalent.[10]
-
Capillary: Uncoated fused-silica capillary, 40.2 cm total length (30.2 cm effective length) x 75 µm i.d.[1][9]
-
Background Electrolyte (BGE): 6.25 mM borate-25 mM phosphate solution at pH 2.8 containing 5.5 mg/mL carboxymethyl-β-cyclodextrin (CM-β-CD).[1][9]
-
Capillary Temperature: 20°C.
-
Injection: Electrokinetic injection at 7.5 kV for 10 seconds.[9]
Procedure:
-
Capillary Conditioning: Before the first use, rinse the new capillary with 1 M NaOH for 30 min, followed by deionized water for 15 min, and finally with the BGE for 30 min.
-
Pre-run Equilibration: Between runs, rinse the capillary with 0.1 M NaOH for 2 min, deionized water for 2 min, and then equilibrate with the BGE for 5 min.
-
Sample Injection: Introduce the prepared sample into the capillary using the specified electrokinetic injection parameters.
-
Electrophoresis: Apply the separation voltage and record the electropherogram.
-
Data Analysis: Identify and quantify the peaks corresponding to the enantiomers of mirtazapine and its metabolites based on their migration times and peak areas.
Experimental Workflow
The overall workflow from sample collection to data analysis involves several key steps.
References
- 1. Enantioselective separation of mirtazapine and its metabolites by capillary electrophoresis with acetonitrile field-amplified sample stacking and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Mirtazapine - Wikipedia [en.wikipedia.org]
- 5. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Mirtazapine N-oxide in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine is an atypical tetracyclic antidepressant used in the treatment of major depressive disorder. Its therapeutic action is primarily attributed to its antagonist activity at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which enhances noradrenergic and serotonergic neurotransmission.[1][2][3] Therapeutic Drug Monitoring (TDM) of mirtazapine is considered beneficial due to its relatively narrow therapeutic index and significant interindividual variability in pharmacokinetics.[4][5] Mirtazapine is extensively metabolized in the liver, primarily through demethylation, hydroxylation, and N-oxidation, forming metabolites that may have pharmacological activity.[][7] One of these metabolites is Mirtazapine N-oxide. While the parent drug, mirtazapine, and its active metabolite, desmethylmirtazapine, are the primary targets in routine TDM, the quantification of this compound can provide a more comprehensive understanding of an individual's metabolic profile. This is particularly relevant in research settings and for investigating atypical drug responses. These application notes provide detailed protocols for the quantification of this compound in human plasma for TDM purposes.
Metabolic Pathway of Mirtazapine
Mirtazapine undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes. The main metabolic pathways are:
-
8-Hydroxylation: Primarily catalyzed by CYP2D6 and CYP1A2.
-
N-Demethylation: To form desmethylmirtazapine, which is pharmacologically active. This pathway is mainly mediated by CYP3A4.
-
N-Oxidation: To form this compound, also largely attributed to CYP3A4.[][8]
The resulting metabolites can then be conjugated with glucuronic acid and excreted. The relative contribution of each pathway can vary among individuals due to genetic polymorphisms in CYP enzymes and co-administration of other drugs that may induce or inhibit these enzymes.
Application/Clinical Utility of Monitoring this compound
While the direct pharmacological activity of this compound is not as well-characterized as that of desmethylmirtazapine, its measurement in a TDM panel offers several advantages for researchers and clinicians:
-
Comprehensive Metabolic Phenotyping: Quantifying this compound alongside the parent drug and other metabolites provides a more complete picture of an individual's metabolic profile. This can be crucial in understanding interindividual variability in drug response and metabolism.
-
Assessing CYP3A4 Activity: As CYP3A4 is a key enzyme in the formation of this compound, its levels may serve as a proxy for CYP3A4 activity. This information can be valuable when co-administering other drugs that are substrates, inhibitors, or inducers of CYP3A4.
-
Investigating Atypical Responses: In patients who exhibit an unusual response to mirtazapine therapy (e.g., lack of efficacy or unexpected adverse effects), a complete metabolite profile that includes this compound might reveal alterations in metabolic pathways that could be contributing factors.
-
Research in Pharmacokinetics and Pharmacodynamics: In a research context, understanding the formation and elimination of all major metabolites, including this compound, is essential for building comprehensive pharmacokinetic models and exploring potential correlations with clinical outcomes.
Experimental Protocols
Two primary analytical techniques are suitable for the quantification of this compound in biological matrices: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Enantioselective HPLC with Fluorescence Detection for Mirtazapine and its Metabolites (including N-oxide)
This protocol is adapted from the method described by Meineke et al. (2006) and allows for the simultaneous quantification of the enantiomers of mirtazapine, desmethylmirtazapine, 8-hydroxymirtazapine, and this compound.[4][5]
1. Sample Preparation: Liquid-Solid Extraction
-
Materials:
-
Patient plasma or urine samples
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, acetonitrile, water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 1 mL of plasma or urine, add the internal standard.
-
Vortex the sample for 30 seconds.
-
Condition an SPE cartridge by passing methanol followed by water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent (e.g., water, followed by a weak organic solvent mixture) to remove interferences.
-
Elute mirtazapine, its metabolites (including this compound), and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
Inject an aliquot into the HPLC system.
-
2. HPLC Conditions
-
Column: Chiral stationary phase column (specifics to be optimized based on enantiomeric separation requirements).
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., phosphate buffer and acetonitrile). The exact composition and gradient should be optimized for the best separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for mirtazapine and its metabolites.
3. Quantification
-
Create a calibration curve by spiking blank plasma/urine with known concentrations of this compound and the internal standard.
-
Process the calibration standards and quality control samples alongside the patient samples.
-
The concentration of this compound in the patient samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: LC-MS/MS for this compound Quantification
LC-MS/MS offers higher sensitivity and specificity compared to HPLC with fluorescence detection. While a specific protocol for this compound was not found, a general method for mirtazapine can be adapted.
1. Sample Preparation: Protein Precipitation
-
Materials:
-
Patient plasma samples
-
Internal standard (a stable isotope-labeled version of this compound is ideal)
-
Acetonitrile or methanol (LC-MS grade) containing 0.1% formic acid
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To a 100 µL aliquot of plasma, add the internal standard.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot directly into the LC-MS/MS system.
-
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
A gradient elution is typically used.
-
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.
3. Quantification
-
Follow the same principles as for the HPLC method, using calibration curves and quality control samples.
-
The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in ionization efficiency.
Data Presentation
The quantitative data from different analytical methods should be summarized for easy comparison.
Table 1: Performance Characteristics of Analytical Methods for this compound
| Parameter | HPLC-Fluorescence (Enantioselective) | LC-MS/MS (Adapted) |
| Matrix | Plasma, Urine | Plasma |
| Sample Preparation | Liquid-Solid Extraction | Protein Precipitation |
| Linear Range | 1 - 100 ng/mL[4][5] | Expected to be in the low ng/mL range |
| Precision (CV%) | 12% - 19%[4][5] | Typically <15% |
| Recovery | 85% - 99%[4][5] | High, but matrix effects need to be considered |
| Specificity | Good, with potential for interferences | Very High |
| Sensitivity | Good | Excellent |
Conclusion
The therapeutic drug monitoring of this compound, while not a routine clinical requirement, provides valuable insights for researchers and clinicians dealing with complex cases. The protocols outlined here, based on HPLC with fluorescence detection and adaptable for LC-MS/MS, offer robust and reliable methods for the quantification of this metabolite. The inclusion of this compound in a TDM panel allows for a more comprehensive understanding of mirtazapine's metabolism, which can aid in personalizing antidepressant therapy and advancing research in psychopharmacology.
References
- 1. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New antidepressants: mirtazapine ( Remeron ) [biopsychiatry.com]
- 3. A Review of Therapeutic Uses of Mirtazapine in Psychiatric and Medical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring of mirtazapine, desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide by enantioselective HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic drug monitoring of the antidepressant mirtazapine and its N-demethylated metabolite in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Note: A Robust Protocol for Solid-Phase Extraction of Mirtazapine N-oxide from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive solid-phase extraction (SPE) protocol for the efficient isolation of Mirtazapine N-oxide, a key metabolite of the antidepressant drug mirtazapine, from human plasma. The described method is designed to yield high recovery and clean extracts suitable for downstream analysis by liquid chromatography-mass spectrometry (LC-MS). This protocol is intended to support pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling in drug development.
Introduction
Mirtazapine is a widely prescribed antidepressant that undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) isoenzymes CYP1A2 and CYP3A4, to form various metabolites, including this compound.[1] Accurate quantification of this compound in biological matrices is crucial for understanding the complete metabolic profile and pharmacokinetic variability of mirtazapine. Solid-phase extraction is a preferred method for sample clean-up and concentration, offering significant advantages over liquid-liquid extraction by minimizing solvent usage and improving reproducibility.[2] This protocol provides a detailed methodology for the selective extraction of the moderately polar this compound from complex plasma samples.
Physicochemical Properties of Mirtazapine
Understanding the physicochemical properties of the parent drug, mirtazapine, is essential for developing a robust SPE method for its metabolites. Mirtazapine is a basic and lipophilic compound with a pKa of 7.1.[2][3] This knowledge informs the selection of an appropriate SPE sorbent and the optimization of pH conditions during the extraction process to ensure efficient retention and elution.
Experimental Protocol
This protocol is designed for the extraction of this compound from human plasma prior to LC-MS analysis.
Materials:
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (MCX) SPE Cartridge (e.g., 30 mg, 1 mL)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (88%)
-
Ammonium hydroxide (25%)
-
Human plasma (blank)
-
-
Apparatus:
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
Logical Workflow of the SPE Protocol
Caption: Workflow for the solid-phase extraction of this compound.
Step-by-Step Methodology
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 1 mL of plasma, add 1 mL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Use the supernatant for the loading step.
-
-
SPE Cartridge Conditioning:
-
Place the MCX SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through the cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of water through the cartridge.
-
Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Aqueous Wash: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Organic Wash: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS system.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Data Presentation
While specific recovery data for this compound is not extensively published, the following table summarizes reported recovery data for mirtazapine and its other major metabolites using various extraction methods, which can serve as a benchmark for the expected performance of this protocol.
| Analyte | Extraction Method | Matrix | Recovery (%) | Reference |
| Mirtazapine | Liquid-Liquid Extraction | Human Plasma | 86.8 | [2] |
| N-desmethylmirtazapine | Liquid-Liquid Extraction | Human Plasma | 37.2 | [2] |
| 8-hydroxymirtazapine | Liquid-Liquid Extraction | Human Plasma | 25.3 | [2] |
| Mirtazapine | Solid-Phase Extraction (Phenyl) | Human Plasma | >90 (implied) | [4] |
| N-desmethylmirtazapine | Solid-Phase Extraction (Phenyl) | Human Plasma | >90 (implied) | [4] |
| 8-hydroxymirtazapine | Solid-Phase Extraction (Phenyl) | Human Plasma | >90 (implied) | [4] |
| Mirtazapine | Solid-Phase Extraction (Cation Exchange) | Plasma | 70 - 109 | [5] |
| Desmethylmirtazapine | Solid-Phase Extraction (Cation Exchange) | Plasma | 70 - 109 | [5] |
Recovery values are often method and laboratory dependent. The proposed mixed-mode SPE protocol is anticipated to yield high recovery for this compound due to the combined reversed-phase and ion-exchange retention mechanisms.
Signaling Pathway and Logical Relationships
The following diagram illustrates the metabolic pathway of mirtazapine and the logical relationship of the SPE protocol in isolating the target analyte.
Caption: Metabolic pathway of mirtazapine and the role of SPE.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the isolation of this compound from human plasma. The use of a mixed-mode strong cation exchange sorbent allows for a highly selective extraction, resulting in clean extracts and improved sensitivity for subsequent LC-MS analysis. This protocol is a valuable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating a more comprehensive understanding of mirtazapine's disposition in the body.
References
- 1. 54-BICR350 - mirtazapine-n-oxide | 155172-12-6 [cymitquimica.com]
- 2. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Development of Immunoassays for Mirtazapine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine, an atypical tetracyclic antidepressant, undergoes extensive metabolism in the liver, primarily through demethylation, hydroxylation, and N-oxidation.[1][2][3] One of its significant metabolites is Mirtazapine N-oxide.[3][4][5][6] The development of a sensitive and specific immunoassay for this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings. This document provides a comprehensive guide, including detailed protocols, for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in biological matrices.
Principle of the Assay
The developed immunoassay is a competitive ELISA. This format is ideal for the detection of small molecules like this compound. The principle relies on the competition between free this compound in a sample and a fixed amount of a this compound-enzyme conjugate for a limited number of specific antibody binding sites coated on a microplate. The amount of enzyme conjugate bound to the antibody is inversely proportional to the concentration of this compound in the sample. The reaction is visualized by the addition of a substrate that produces a colored product, and the intensity of the color is measured spectrophotometrically.
Reagents and Materials
-
This compound standard (synthesis described in protocol 1)
-
Carrier proteins (Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)
-
Enzyme for conjugation (Horseradish Peroxidase - HRP)
-
Polyclonal or monoclonal antibodies specific to this compound (production described in protocol 2)
-
96-well microplates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBST)
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Experimental Workflow Overview
Figure 1: General workflow for the development of an immunoassay for this compound.
Protocols
Protocol 1: Synthesis of this compound (Hapten)
A published method for the synthesis of this compound involves the oxidation of Mirtazapine.[7][8][9]
Materials:
-
Mirtazapine
-
Peracetic acid
-
Appropriate solvents (e.g., methylene chloride)
-
Reagents for purification (e.g., silica gel for chromatography)
Procedure:
-
Dissolve Mirtazapine in a suitable solvent.
-
Slowly add peracetic acid to the solution at a controlled temperature (e.g., 5-10°C).
-
Stir the reaction mixture for a specified time at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product using column chromatography to obtain pure this compound.
-
Confirm the structure and purity of the synthesized compound using analytical methods such as NMR, MS, and HPLC.[7][8]
Protocol 2: Preparation of Immunogen and Coating Antigen
To elicit an immune response, the small molecule hapten (this compound) must be conjugated to a larger carrier protein.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH) for immunogen
-
Bovine Serum Albumin (BSA) for coating antigen
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or other cross-linking agents
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing
Procedure:
-
Activation of this compound: A derivative of this compound with a carboxyl group is required for conjugation. If the synthesized N-oxide does not have a suitable functional group, a linker arm needs to be introduced. Assuming a suitable derivative is available, activate the carboxyl group using DCC and NHS in DMF.
-
Conjugation to Carrier Protein:
-
Dissolve the activated hapten in a minimal amount of DMF.
-
Dissolve KLH or BSA in PBS.
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS for 48-72 hours with several changes of buffer to remove unconjugated hapten and cross-linking agents.
-
Determine the protein concentration and conjugation ratio (hapten molecules per protein molecule) using spectrophotometry or other appropriate methods.
-
Store the conjugates at -20°C.
-
Protocol 3: Antibody Production and Purification
Procedure:
-
Immunization:
-
Emulsify the this compound-KLH immunogen with an equal volume of Freund's complete adjuvant for the primary immunization.
-
Immunize animals (e.g., rabbits or mice) subcutaneously or intramuscularly.
-
Administer booster immunizations with the immunogen emulsified in Freund's incomplete adjuvant at regular intervals (e.g., every 3-4 weeks).
-
-
Titer Screening:
-
Collect blood samples before each booster immunization.
-
Determine the antibody titer using an indirect ELISA with the this compound-BSA coating antigen.
-
-
Antibody Purification:
-
Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum.
-
Purify the polyclonal antibodies from the antiserum using protein A/G affinity chromatography.
-
For monoclonal antibodies, perform hybridoma technology.
-
Protocol 4: Competitive ELISA Development
Figure 2: Step-by-step workflow for the competitive ELISA protocol.
Procedure:
-
Coating: Dilute the this compound-BSA conjugate to the optimal concentration (determined by checkerboard titration) in coating buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Add 50 µL of the this compound standard or sample to the appropriate wells.
-
Add 50 µL of the diluted anti-Mirtazapine N-oxide antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., goat anti-rabbit HRP) to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
Table 1: Checkerboard Titration for Optimal Reagent Concentrations
| Coating Antigen Dilution | Antibody Dilution | Absorbance (450 nm) - Max Signal | Absorbance (450 nm) - Background | Signal-to-Noise Ratio |
| 1:1000 | 1:2000 | 2.150 | 0.120 | 17.9 |
| 1:1000 | 1:4000 | 1.890 | 0.115 | 16.4 |
| 1:1000 | 1:8000 | 1.550 | 0.110 | 14.1 |
| 1:2000 | 1:2000 | 1.980 | 0.100 | 19.8 |
| 1:2000 | 1:4000 | 1.620 | 0.095 | 17.1 |
| 1:2000 | 1:8000 | 1.310 | 0.090 | 14.6 |
| 1:4000 | 1:2000 | 1.510 | 0.080 | 18.9 |
| 1:4000 | 1:4000 | 1.250 | 0.075 | 16.7 |
| 1:4000 | 1:8000 | 0.980 | 0.070 | 14.0 |
Optimal concentrations are chosen based on a high signal-to-noise ratio with reasonable absorbance values (typically around 1.0-1.5 for the maximum signal).
Table 2: Standard Curve Data for this compound ELISA
| This compound (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B₀ |
| 0 (B₀) | 1.625 | 1.615 | 1.620 | 100.0 |
| 0.1 | 1.450 | 1.460 | 1.455 | 89.8 |
| 0.5 | 1.180 | 1.200 | 1.190 | 73.5 |
| 1.0 | 0.950 | 0.970 | 0.960 | 59.3 |
| 5.0 | 0.520 | 0.530 | 0.525 | 32.4 |
| 10.0 | 0.310 | 0.320 | 0.315 | 19.4 |
| 50.0 | 0.150 | 0.155 | 0.153 | 9.4 |
| 100.0 | 0.100 | 0.105 | 0.103 | 6.4 |
B/B₀ = (Mean Absorbance of Standard / Mean Absorbance of Zero Standard) x 100
Table 3: Cross-Reactivity of the this compound Immunoassay
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 2.5 | 100 |
| Mirtazapine | 125 | 2.0 |
| Desmethylmirtazapine | > 1000 | < 0.25 |
| 8-Hydroxymirtazapine | > 1000 | < 0.25 |
Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of Related Compound) x 100
Assay Validation
To ensure the reliability of the developed immunoassay, a thorough validation should be performed according to established guidelines. Key validation parameters include:
-
Specificity and Cross-Reactivity: Assess the ability of the antibody to distinguish between this compound and structurally related compounds.
-
Sensitivity (Limit of Detection - LOD): The lowest concentration of this compound that can be reliably distinguished from the zero standard.
-
Precision (Intra- and Inter-assay): The reproducibility of the assay results within the same run and between different runs.
-
Accuracy (Recovery): The agreement between the measured concentration and the true concentration, determined by spiking known amounts of the analyte into blank matrix.
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Conclusion
The development of a specific and sensitive immunoassay for this compound is a multi-step process that requires careful optimization and validation. The protocols and data presented in these application notes provide a solid framework for researchers and scientists to establish a reliable method for the quantification of this important metabolite. Such an assay will be an invaluable tool in advancing the understanding of Mirtazapine's pharmacology and ensuring its safe and effective use.
References
- 1. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 54-BICR350 - mirtazapine-n-oxide | 155172-12-6 [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
Troubleshooting & Optimization
Mirtazapine N-oxide Stability in Biological Samples: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Mirtazapine N-oxide in biological samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in bioanalysis?
This compound is a metabolite of the antidepressant drug mirtazapine.[1][2][3] Its stability in biological samples is a critical concern for accurate quantification in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. Degradation or conversion of this compound can lead to underestimation of its concentration and potentially an overestimation of the parent drug, mirtazapine, if back-conversion occurs.
Q2: What are the primary pathways of mirtazapine metabolism?
Mirtazapine is extensively metabolized in the liver. The major metabolic pathways are demethylation, hydroxylation, and N-oxidation.[1][3][4] The formation of this compound is primarily mediated by the cytochrome P450 isoenzymes CYP1A2 and CYP3A4.[2][3][5]
Q3: What are the key factors that can affect the stability of this compound in biological samples?
The stability of N-oxides, including this compound, in biological matrices can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate the degradation of N-oxides.
-
pH: Extreme pH conditions, both acidic and alkaline, can promote hydrolysis or other degradation reactions.[6]
-
Light Exposure: Photodegradation can occur, leading to the formation of by-products.
-
Enzymatic Activity: Residual enzymatic activity in improperly stored or handled biological samples can potentially alter the analyte.
-
Matrix Components: The presence of certain endogenous components in biological samples might contribute to the degradation or conversion of the analyte.
Q4: What are the recommended storage conditions for biological samples containing this compound?
While specific long-term stability data for this compound is not extensively published, general recommendations for mirtazapine and its other metabolites in plasma include storage at -20°C or -80°C.[1][7] For optimal stability of this compound, it is prudent to store samples at -80°C to minimize potential degradation. Stock solutions of mirtazapine and its metabolites in methanol have been found to be stable for at least 3 months when stored at -20°C.[1][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in biological samples.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no recovery of this compound | Degradation during sample collection and handling: Improper temperature control or prolonged processing times can lead to analyte loss. | - Process samples on ice. - Minimize the time between sample collection and freezing. - Use appropriate anticoagulants (e.g., EDTA). |
| Degradation during storage: Sub-optimal storage temperature or repeated freeze-thaw cycles. | - Store samples at -80°C for long-term storage. - Aliquot samples to avoid multiple freeze-thaw cycles. One study on mirtazapine and N-desmethylmirtazapine showed stability for up to five freeze-thaw cycles.[1] | |
| Back-conversion to mirtazapine: The N-oxide may be reduced back to the parent drug during sample preparation or analysis. | - Evaluate the use of antioxidants during sample processing. - Optimize extraction conditions to be as mild as possible (e.g., avoid harsh pH or high temperatures). | |
| High variability in replicate samples | Inconsistent sample processing: Variations in extraction time, temperature, or reagent volumes. | - Standardize the entire sample preparation workflow. - Use an internal standard to correct for variability. |
| Matrix effects: Ion suppression or enhancement in LC-MS/MS analysis. | - Perform matrix effect experiments by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution. - Optimize chromatographic separation to separate the analyte from interfering matrix components. - Consider using a different ionization source or sample cleanup procedure. | |
| Appearance of unknown peaks in the chromatogram | Degradation of this compound: Formation of degradation products due to improper handling or storage. | - Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. A study on mirtazapine showed degradation under acidic conditions. |
| Interference from co-administered drugs or their metabolites. | - Review the patient's medication history. - Develop a highly selective analytical method (e.g., LC-MS/MS) to differentiate between this compound and other compounds. |
Quantitative Stability Data
The following tables summarize the available stability data for mirtazapine and its metabolites. It is important to note that specific quantitative stability data for this compound is limited in the public domain. The data for mirtazapine and N-desmethylmirtazapine can provide some guidance, but specific stability studies for the N-oxide are highly recommended.
Table 1: Freeze-Thaw Stability of Mirtazapine and N-desmethylmirtazapine in Human Plasma
| Analyte | Concentration (ng/mL) | Number of Freeze-Thaw Cycles | Mean Recovery (%) | RSD (%) | Reference |
| Mirtazapine | 40 | 5 | 98.7 | 2.1 | [1] |
| 80 | 5 | 101.2 | 1.8 | [1] | |
| 150 | 5 | 99.5 | 2.5 | [1] | |
| N-desmethylmirtazapine | 40 | 5 | 97.9 | 2.8 | [1] |
| 80 | 5 | 100.8 | 2.2 | [1] | |
| 150 | 5 | 98.9 | 3.1 | [1] |
Table 2: Long-Term Stability of Mirtazapine and N-desmethylmirtazapine in Human Plasma at -20°C
| Analyte | Concentration (ng/mL) | Storage Duration (Months) | Mean Recovery (%) | RSD (%) | Reference |
| Mirtazapine | 40 | 3 | 96.5 | 3.2 | [1] |
| 80 | 3 | 98.1 | 2.7 | [1] | |
| 150 | 3 | 97.3 | 3.0 | [1] | |
| N-desmethylmirtazapine | 40 | 3 | 95.8 | 3.5 | [1] |
| 80 | 3 | 97.5 | 2.9 | [1] | |
| 150 | 3 | 96.7 | 3.3 | [1] |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability of this compound in Human Plasma
This protocol outlines a general procedure for evaluating the stability of this compound in human plasma subjected to multiple freeze-thaw cycles.
1. Materials and Reagents:
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
This compound reference standard
-
Internal Standard (IS) reference standard (e.g., a structurally similar and stable compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate modifier for LC-MS/MS)
-
Water (ultrapure)
-
Calibrated pipettes and other standard laboratory equipment
-
LC-MS/MS system
2. Preparation of Quality Control (QC) Samples:
-
Prepare a stock solution of this compound in methanol.
-
Spike blank human plasma with the this compound stock solution to prepare low, medium, and high concentration QC samples.
-
Prepare a sufficient number of aliquots for each QC level to be analyzed at each freeze-thaw cycle.
3. Freeze-Thaw Procedure:
-
Store the QC sample aliquots at -80°C for at least 12 hours.
-
For each cycle, remove the samples from the freezer and allow them to thaw completely at room temperature.
-
Once thawed, refreeze the samples at -80°C for at least 12 hours.
-
Repeat this cycle for the desired number of times (e.g., 3 to 5 cycles).
4. Sample Analysis:
-
After the final thaw cycle, process the QC samples alongside a freshly prepared calibration curve and a set of control QC samples (which have not undergone freeze-thaw cycles).
-
Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. A validated method for mirtazapine and its metabolites often uses liquid-liquid extraction.[4]
-
Analyze the samples using a validated LC-MS/MS method.
5. Data Evaluation:
-
Calculate the mean concentration and standard deviation for the QC samples at each freeze-thaw cycle.
-
Compare the mean concentrations of the freeze-thaw samples to the nominal concentrations or the concentrations of the control QC samples.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
References
- 1. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
Mirtazapine N-oxide HPLC Analysis: Technical Support Center
Welcome to the technical support center for the HPLC analysis of Mirtazapine and its related compounds, including Mirtazapine N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format.
Q1: Why am I observing significant peak tailing for Mirtazapine and its N-oxide?
Peak tailing is a common issue when analyzing basic compounds like Mirtazapine. It is often caused by strong interactions between the analyte and residual silanol groups on the silica-based HPLC column packing[1][2].
-
Solution 1: Mobile Phase Modification:
-
Add a Tailing Reducer: Incorporate an amine modifier, such as Triethylamine (TEA), into your mobile phase at a concentration of 0.1% to 0.3%. TEA acts as a competitive base, binding to the active silanol sites and minimizing their interaction with your analyte, resulting in more symmetrical peaks[1]. Increasing the TEA concentration up to 0.3% has been shown to significantly reduce tailing and improve peak shape[1][2].
-
Control Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of silanol groups. For basic compounds like Mirtazapine, using a low pH buffer (e.g., pH 3.0) can protonate the analyte and reduce interactions with the stationary phase, leading to improved peak symmetry[1][2][3]. However, be aware that pH can also affect the retention of other compounds in your sample[2][3].
-
-
Solution 2: Column Selection:
-
Solution 3: Increase Column Temperature:
Q2: My retention times are shifting between injections. What is the cause?
Retention time instability can compromise the reliability of your analysis. The issue often stems from the mobile phase, column, or HPLC system hardware.
-
Possible Cause 1: Mobile Phase Composition Change: The composition of a pre-mixed mobile phase can change over time due to the evaporation of the more volatile organic solvent (e.g., acetonitrile)[5].
-
Possible Cause 2: Inadequate Column Equilibration: If you are running a gradient, insufficient time for the column to re-equilibrate to the initial conditions before the next injection will cause retention time shifts[7].
-
Solution: Ensure the column is equilibrated with at least 5-10 column volumes of the starting mobile phase between runs[7].
-
-
Possible Cause 3: Fluctuating Column Temperature: Temperature variations can significantly impact retention times[6].
-
Solution: Use a column oven to maintain a constant, stable temperature throughout the analysis[8].
-
-
Possible Cause 4: HPLC System Issues: Leaks in the system or faulty check valves in the pump can lead to inconsistent flow rates and, consequently, shifting retention times[6][9].
-
Solution: Perform regular system maintenance. Check for leaks at all fittings and ensure the pump is delivering a consistent flow rate[9].
-
Q3: I am having difficulty resolving this compound from other related impurities. How can I improve resolution?
Poor resolution can be addressed by optimizing the mobile phase, column, or other chromatographic conditions.
-
Solution 1: Adjust Mobile Phase pH: The retention of ionizable compounds like Mirtazapine and its metabolites is highly dependent on pH. Systematically adjusting the pH of the mobile phase buffer can alter the elution order and improve the resolution between closely eluting peaks[1][2][3]. For example, decreasing the pH has been shown to increase the resolution for some Mirtazapine-related substances[1][2].
-
Solution 2: Modify Organic Solvent Ratio: Changing the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer will affect the retention and selectivity of the separation[1][2]. A systematic study of different compositions is recommended to find the optimal separation.
-
Solution 3: Change Organic Solvent Type: Switching from acetonitrile to methanol, or using a combination of the two, can alter selectivity and may improve the resolution of co-eluting peaks[3].
-
Solution 4: Use a High-Efficiency Column: Employing a column with a smaller particle size (e.g., <3 µm) or a longer column length can increase the number of theoretical plates and enhance resolution.
Experimental Protocols & Data
Example HPLC Protocol for Mirtazapine and Related Substances
This protocol is a synthesized example based on validated methods for analyzing Mirtazapine and its impurities[2][4].
1. Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve the Mirtazapine reference standard and its impurities (including this compound) in the mobile phase[2].
-
Working Standard Solution: Dilute the stock solution with the mobile phase to achieve the desired concentration (e.g., 100 µg/mL for Mirtazapine)[2].
-
Pharmaceutical Formulation: Finely powder ten tablets. Take an amount of powder equivalent to 200 mg of Mirtazapine, dissolve it in methanol, sonicate for 10 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection[2].
2. Chromatographic Conditions: The following table summarizes typical HPLC parameters used for the analysis of Mirtazapine and its related substances.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1100/1200 series or equivalent with UV/PDA detector |
| Column | BDS Hypersil C18, 4.6 x 250 mm, 5 µm particle size[2][4] |
| Mobile Phase | 0.3% Triethylamine (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (78:22 v/v)[2][4] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm[2][4] |
| Column Temperature | 40°C[1][4] |
| Injection Volume | 10-20 µL |
| Run Time | As required to elute all peaks of interest |
Visualized Workflows and Logic
General HPLC Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC problems.
Impact of Mobile Phase pH on Mirtazapine Analysis
This diagram illustrates the decision-making process related to mobile phase pH optimization for basic analytes like Mirtazapine.
Caption: Effect of mobile phase pH on the analysis of basic compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. archive.airo.co.in [archive.airo.co.in]
- 3. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a reversed-phase HPLC method for separation and simultaneous determination of process-related substances of mirtazapine in bulk drugs and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. conquerscientific.com [conquerscientific.com]
- 8. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Mirtazapine N-oxide Synthesis Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Mirtazapine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most commonly reported method for the synthesis of this compound is the direct oxidation of Mirtazapine. A well-documented procedure involves using peracetic acid as the oxidizing agent in a suitable solvent like dichloromethane.[1]
Q2: What is a typical reported yield for the N-oxidation of Mirtazapine?
A2: A yield of approximately 90% has been reported for the synthesis of this compound using peracetic acid as the oxidizing agent.[1]
Q3: Which nitrogen atom in Mirtazapine is oxidized to form the N-oxide?
A3: The N-oxidation occurs at the nitrogen atom of the piperazine ring that is not directly attached to the pyridine ring.
Q4: What are the potential impurities in this compound synthesis?
A4: Potential impurities can include unreacted Mirtazapine, byproducts from over-oxidation, and residual acetic acid if peracetic acid is used. Side reactions of peracetic acid with aromatic amines can sometimes lead to the formation of nitroso or nitro compounds, though this is less common for tertiary amines like Mirtazapine.[2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield (<80%) | Incomplete Reaction: Insufficient oxidizing agent or reaction time. | - Increase the molar equivalents of the oxidizing agent (e.g., peracetic acid) incrementally. - Extend the reaction time and monitor progress using TLC or LC-MS. |
| Degradation of Product: Over-oxidation due to excess oxidizing agent or high temperature. | - Add the oxidizing agent dropwise at a controlled low temperature (e.g., 0-5 °C). - Ensure the reaction is not overly exothermic. - Quench the reaction promptly once the starting material is consumed. | |
| Suboptimal Reaction Temperature: Temperature is too low for the reaction to proceed efficiently. | - While initial addition of the oxidant should be at low temperature, the reaction may need to be slowly warmed to room temperature to ensure completion. Monitor the reaction progress closely. | |
| Presence of Multiple Spots on TLC/LC-MS | Side Reactions: Formation of byproducts due to the reactivity of the oxidizing agent. | - Use a milder oxidizing agent such as hydrogen peroxide, although this may require longer reaction times and higher temperatures.[5] - Ensure the starting Mirtazapine is of high purity. |
| Over-oxidation: The N-oxide itself or other parts of the molecule are being oxidized. | - Reduce the amount of oxidizing agent used. - Perform the reaction at a lower temperature. | |
| Difficulty in Product Isolation and Purification | Product is highly polar and water-soluble: This can lead to loss during aqueous workup. | - Use a continuous extraction apparatus for the workup. - Saturate the aqueous layer with sodium chloride to decrease the solubility of the N-oxide. |
| Residual Acetic Acid: If using peracetic acid, residual acetic acid can be difficult to remove. | - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acetic acid. - Co-evaporate the product with a high-boiling point solvent like toluene to azeotropically remove residual acetic acid. |
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol is adapted from a reported synthesis of this compound.[1]
Materials:
-
Mirtazapine
-
Peracetic acid (30% w/w solution)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diisopropyl ether
Procedure:
-
Dissolve Mirtazapine (1.0 eq) in dichloromethane.
-
Cool the solution to 5-10 °C in an ice bath.
-
Slowly add a solution of peracetic acid (1.05 eq) dropwise to the cooled Mirtazapine solution, maintaining the temperature between 5-10 °C.
-
After the addition is complete, stir the reaction mixture at 5-10 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to quench and remove excess peracetic acid and acetic acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diisopropyl ether) to yield pure this compound.
Data Presentation
Table 1: Hypothetical Yield Comparison for this compound Synthesis under Various Conditions
| Entry | Oxidizing Agent (eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 1 | Peracetic Acid (1.05) | CH₂Cl₂ | 5 → 25 | 4.5 | 90 | Reported literature method.[1] |
| 2 | Peracetic Acid (1.05) | CH₂Cl₂ | 0 | 8 | 75 | Lower temperature may lead to incomplete reaction. |
| 3 | Peracetic Acid (1.5) | CH₂Cl₂ | 5 → 25 | 4.5 | 85 | Excess oxidant may lead to byproduct formation. |
| 4 | m-CPBA (1.1) | CH₂Cl₂ | 0 → 25 | 6 | 88 | A common alternative for N-oxidation. |
| 5 | H₂O₂ (3.0) | Methanol | 50 | 24 | 65 | Milder oxidant, requires more forcing conditions. |
Visualizations
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Chiral Separation of Mirtazapine N-oxide Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of Mirtazapine N-oxide enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for the chiral separation of this compound enantiomers?
A1: The primary techniques for the enantioselective analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1][2][3] Both methods have been successfully applied to separate the enantiomers of mirtazapine and its metabolites, including the N-oxide.[2][3]
Q2: Which type of HPLC column is most effective for this separation?
A2: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Specifically, columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), and cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H) have been successfully used.[4] A newer immobilized cellulose-based CSP, CHIRALPAK® IK-3, functionalized with tris(3-chloro-5-methylphenyl) carbamate, has also shown excellent performance, providing baseline separation with good peak shape.[5][6]
Q3: What is a typical mobile phase for the HPLC separation of this compound enantiomers?
A3: A typical mobile phase for normal-phase HPLC consists of a mixture of a non-polar solvent like n-hexane, an alcohol modifier such as ethanol or isopropanol, and a basic additive like diethylamine (DEA).[5][6] The ratio of these components is critical for achieving optimal separation.
Q4: Can Capillary Electrophoresis (CE) be used for the chiral separation of this compound?
A4: Yes, Capillary Electrophoresis (CE) is a viable and rapid method. A chiral selector, such as carboxymethyl-β-cyclodextrin, is added to the background electrolyte to achieve enantioseparation.[2][3] This technique can simultaneously separate the enantiomers of mirtazapine, N-demethylmirtazapine, 8-hydroxymirtazapine, and this compound in a short analysis time.[2][3]
Q5: What sample preparation methods are suitable for analyzing this compound in biological matrices like plasma?
A5: For biological samples, sample preparation is crucial to remove interferences. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][7] These methods provide good recoveries, ranging from 85% to 99% for mirtazapine and its metabolites.[1]
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution in HPLC
-
Q: My HPLC method is not separating the this compound enantiomers. What should I check?
-
A:
-
Verify the Chiral Stationary Phase (CSP): Ensure you are using an appropriate polysaccharide-based CSP. Columns like CHIRALPAK® IK-3 have demonstrated unique separation characteristics for mirtazapine.[5][6]
-
Optimize the Mobile Phase Composition: The ratio of hexane to alcohol (ethanol or isopropanol) is critical. Decreasing the percentage of alcohol can increase retention and improve resolution.[5][6]
-
Check the Basic Additive: A small amount of a basic additive like diethylamine (DEA) is often necessary to improve peak shape and achieve separation for basic compounds like mirtazapine and its metabolites.[5][6]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.
-
Control the Column Temperature: Temperature can influence chiral recognition. Operating at a consistent and optimized temperature (e.g., 25°C) is recommended.[5] In general, better resolution may be achievable at lower temperatures.[8]
-
-
Issue 2: Peak Tailing in HPLC Chromatogram
-
Q: I am observing significant peak tailing for the this compound enantiomers. How can I improve the peak shape?
-
A:
-
Increase the Concentration of the Basic Additive: Peak tailing for basic analytes is often due to strong interactions with residual silanols on the silica support. Increasing the concentration of the basic additive (e.g., DEA) in the mobile phase can mitigate these interactions.
-
Switch the Alcohol Modifier: The choice of alcohol can affect peak shape. For instance, in some cases, ethanol has been shown to improve peak shape (reduce tailing) compared to isopropanol for the separation of mirtazapine.[5][6]
-
Check for Column Contamination or Degradation: If the peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flushing the column or replacing it may be necessary.
-
-
Issue 3: Inconsistent Retention Times and Poor Reproducibility
-
Q: The retention times for my enantiomers are shifting between runs. What could be the cause?
-
A:
-
Ensure Mobile Phase Stability: Pre-mix the mobile phase components and ensure they are thoroughly degassed. The volatility of solvents like hexane can lead to changes in composition over time.
-
Maintain Consistent Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.[8]
-
Allow for Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using a new mobile phase.
-
Check for System Leaks: Any leaks in the HPLC system can cause pressure fluctuations and lead to variable retention times.
-
-
Issue 4: Low Sensitivity or Inability to Detect Enantiomers in CE
-
Q: I am struggling with low sensitivity in my Capillary Electrophoresis method for this compound.
-
A:
-
Employ a Stacking Technique: To enhance sensitivity, consider using a field-amplified sample stacking (FASS) technique. This involves dissolving the sample in a low-conductivity matrix to concentrate the analytes at the point of injection.[2][3]
-
Optimize Injection Parameters: The injection time and voltage can be increased to introduce more sample into the capillary, but be mindful of potential peak broadening if overdone.[3]
-
Adjust the Detection Wavelength: Ensure you are using the optimal wavelength for detection. For mirtazapine and its metabolites, detection is often performed at around 200 nm.[2][3]
-
Optimize the Background Electrolyte (BGE): The pH and concentration of the BGE can impact sensitivity. A lower pH (e.g., 2.8) has been shown to provide good resolution and run times for the separation of mirtazapine metabolites.[3]
-
-
Experimental Protocols and Data
HPLC Method for Mirtazapine Enantiomers
-
Column: CHIRALPAK® IK-3 (150 mm x 4.6 mm i.d.)[5]
-
Mobile Phase:
-
Flow Rate: 1.0 ml/min[5]
-
Detection: UV at 230 nm[5]
-
Temperature: 25°C[5]
-
Sample Preparation: 2.0 mg/ml in Ethanol[5]
-
Injection Volume: 2 µl[5]
| Mobile Phase Composition | Analysis Time | Outcome |
| Hexane-IPA-DEA (90:10:0.1) | < 6 minutes | Baseline separation[5][6] |
| Hexane-EtOH-DEA (90:10:0.1) | < 4.5 minutes | Baseline separation with improved peak shape[5][6] |
Capillary Electrophoresis Method for this compound Enantiomers
-
Background Electrolyte (BGE): 6.25 mM borate–25 mM phosphate solution (pH 2.8) containing 5.5 mg/mL carboxymethyl-β-cyclodextrin.[2][3]
-
Sample Injection: Acetonitrile-field-amplified sample stacking was used to enhance sensitivity.[2][3]
| Analyte | Analysis Time | Outcome |
| This compound and other metabolites | < 7 minutes | Satisfactory chiral separation of four pairs of enantiomers[2][3] |
Visualized Workflows
Caption: Experimental workflow for the chiral HPLC separation of this compound.
Caption: Logical workflow for troubleshooting poor HPLC resolution.
References
- 1. Therapeutic drug monitoring of mirtazapine, desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide by enantioselective HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enantioselective determination of the novel antidepressant mirtazapine and its active demethylated metabolite in human plasma by means of capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Mirtazapine N-oxide by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Mirtazapine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, which in this case is this compound. These components can include salts, lipids, proteins, and other endogenous substances from the biological sample.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly impacting the accuracy, precision, and sensitivity of quantitative analysis.[1][2]
Q2: I am observing poor reproducibility and inaccurate quantification for this compound. Could this be due to matrix effects?
A2: Yes, poor reproducibility and inaccurate results are primary indicators of matrix effects in LC-MS/MS analysis.[1] These issues often stem from co-eluting matrix components that interfere with the ionization of the target analyte.[1] It is crucial to evaluate the presence of matrix effects to ensure the reliability of your data.
Q3: How can I determine if my analysis of this compound is being affected by matrix effects?
A3: A widely used and effective method is the post-extraction spike.[1] This involves comparing the peak area of this compound in a "neat" solution (a pure solvent) with its peak area in a post-spiked blank matrix extract at the same concentration.[1] A significant difference between these peak areas indicates the presence of ion suppression or enhancement.[1]
Q4: Are N-oxide metabolites like this compound particularly challenging to analyze?
A4: Yes, N-oxide metabolites can present unique challenges. They can be prone to instability and may revert to their parent drug form, Mirtazapine.[1] This potential for degradation adds a layer of complexity to the analysis. It is important to use optimized experimental conditions, such as maintaining a neutral or near-neutral pH and avoiding high temperatures during sample preparation and storage, to ensure the stability of this compound.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
| Observed Problem | Potential Cause | Recommended Solution |
| Signal Suppression (Ion Suppression) | 1. Co-elution of phospholipids or other endogenous matrix components.[3][4][5][6] 2. High salt concentration in the final extract. | 1. Improve Chromatographic Separation: Optimize the mobile phase gradient to better separate this compound from interfering matrix components.[1][7] Consider using a different column chemistry (e.g., switching from a C18 to a phenyl-hexyl column) to alter the elution profile.[1] 2. Enhance Sample Cleanup: a. Solid-Phase Extraction (SPE): Utilize an SPE method to remove a broader range of interferences.[8] b. Phospholipid Removal: Incorporate specific phospholipid removal cartridges or plates in your sample preparation workflow.[5][9] c. Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by adjusting the pH and choice of organic solvent to improve the selectivity for this compound.[10][11] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7][12] However, be mindful that this will also dilute your analyte, which could impact sensitivity.[12] |
| Signal Enhancement (Ion Enhancement) | 1. Co-eluting matrix components that improve the ionization efficiency of this compound. 2. Carryover from a previous high-concentration sample. | 1. Improve Chromatographic Separation: As with ion suppression, enhancing the separation is a key strategy. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte. 3. Implement a Rigorous Wash Cycle: Ensure a thorough wash of the injection port and column between samples to prevent carryover. |
| Poor Peak Shape or Tailing | 1. Suboptimal chromatographic conditions. 2. Interaction with active sites on the column. 3. Instability of this compound. | 1. Optimize Mobile Phase: Adjust the mobile phase composition, pH, and gradient to improve peak shape. 2. Use a Different Column: Consider a newer generation column with reduced silanol activity or a different stationary phase. 3. Ensure Analyte Stability: Maintain samples at a low temperature (e.g., -80°C) and process them promptly.[1] Ensure the pH of your sample and mobile phase are in a neutral or near-neutral range.[1] |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. | 1. Optimize Sample Preparation: Systematically evaluate different extraction methods (LLE, SPE, protein precipitation) to determine the most efficient one for this compound.[8][10] 2. Control Experimental Conditions: As mentioned previously, maintain low temperatures and neutral pH to minimize degradation of the N-oxide.[1] |
Experimental Protocols
Method for Evaluation of Matrix Effects: Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration.
-
Set B (Post-Spike Blank Matrix): Extract a blank biological matrix (e.g., plasma) using your established protocol. Spike this compound into the final, dried, and reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike this compound into the blank biological matrix before the extraction process at the same initial concentration.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
This is a general protocol that should be optimized for your specific application.
-
Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.[10]
-
Internal Standard Addition: Add the internal standard solution.
-
pH Adjustment: Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) to each tube and vortex.[10]
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., hexane).[10]
-
Mixing: Cap the tubes and vortex for an appropriate amount of time (e.g., 5-10 minutes).
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
Visualizations
Caption: Experimental workflow for LC-MS analysis and troubleshooting matrix effects.
Caption: Logical workflow for troubleshooting matrix effects in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. littlemsandsailing.com [littlemsandsailing.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel strategy for reducing phospholipids-based matrix effect in LC-ESI-MS bioanalysis by means of HybridSPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [research-repository.griffith.edu.au]
Improving the resolution of Mirtazapine N-oxide from other metabolites
Welcome to the technical support center for the chromatographic analysis of mirtazapine and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental analysis, with a specific focus on improving the resolution of Mirtazapine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of mirtazapine and why is their separation important?
A1: The major metabolites of mirtazapine include N-desmethylmirtazapine, 8-hydroxymirtazapine, and this compound.[1][2] N-desmethylmirtazapine is pharmacologically active, contributing to the overall therapeutic effect of the parent drug.[1] The separation and quantification of these metabolites are crucial for pharmacokinetic studies, drug metabolism research, and ensuring the safety and efficacy of mirtazapine.
Q2: What are the key physicochemical properties of mirtazapine and its metabolites that influence their chromatographic separation?
A2: Mirtazapine and its metabolites are basic, lipophilic compounds. However, the metabolic modifications alter their polarity. 8-hydroxymirtazapine is more polar than mirtazapine due to the addition of a hydroxyl group. N-desmethylmirtazapine has slightly different polarity. This compound is significantly more polar than the parent compound and the other two major metabolites due to the presence of the N-oxide functional group. This increased polarity makes it less retained on traditional reversed-phase columns.
Q3: Which analytical techniques are commonly used for the separation of mirtazapine and its metabolites?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS/MS) or fluorescence detection, are the most common techniques for the analysis of mirtazapine and its metabolites.[1][2] Capillary electrophoresis has also been shown to be effective in separating all major metabolites, including the N-oxide.[3]
Troubleshooting Guide: Improving the Resolution of this compound
A common challenge in the chromatographic analysis of mirtazapine metabolites is the poor retention and resolution of the highly polar this compound. This guide provides a systematic approach to troubleshoot and optimize your method.
Problem: Poor retention and/or co-elution of this compound with the solvent front or other early-eluting compounds.
Initial Assessment:
-
Confirm the identity of the peak: Use a mass spectrometer to confirm that the early-eluting peak corresponds to the mass of this compound.
-
Evaluate the current chromatographic conditions: Note the column chemistry, mobile phase composition (organic solvent, aqueous phase, pH, and any additives), and gradient profile.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor resolution of this compound.
Detailed Steps:
-
Mobile Phase Optimization:
-
Decrease Initial Organic Solvent Concentration: In reversed-phase chromatography, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase at the beginning of the gradient will increase the retention of polar compounds like this compound.
-
Adjust Mobile Phase pH: The charge state of mirtazapine and its metabolites can be manipulated by changing the pH of the mobile phase. Since they are basic compounds, a higher pH (e.g., using an ammonium bicarbonate buffer at pH 8-10) can neutralize the charge and increase retention on a C18 column. Conversely, a lower pH (e.g., using a formic acid or ammonium formate buffer at pH 3-4) will ensure they are protonated, which can be advantageous when using a column with cation-exchange properties or for improving peak shape.
-
Mobile Phase Modifiers: The use of ion-pairing reagents is generally discouraged with mass spectrometry. However, in UV-based methods, small amounts of an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape and retention.
-
-
Stationary Phase Selection:
-
Polar-Embedded Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This allows for better interaction with polar analytes and provides alternative selectivity compared to standard C18 columns.
-
Phenyl-Hexyl Columns: These columns offer pi-pi interactions, which can provide unique selectivity for aromatic compounds like mirtazapine and its metabolites.
-
-
Alternative Chromatographic Modes:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the retention of highly polar compounds. It uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent. In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to their retention.
-
Mixed-Mode Chromatography (MMC): MMC columns combine two or more retention mechanisms, such as reversed-phase and ion-exchange. A mixed-mode column with both reversed-phase and cation-exchange characteristics could be highly effective for separating the parent drug and its metabolites, which have varying polarities and basicities.[4][5][6][7][8]
-
Experimental Protocols
Table 1: Example HPLC and UPLC Methods for Mirtazapine and its Major Metabolites (excluding N-oxide separation)
| Parameter | Method 1: HPLC-Fluorescence[1] | Method 2: UPLC-MS/MS (Adapted from) |
| Column | Chromolith™ Performance RP-18e (100 x 4.6 mm) | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.0) | 10 mM Ammonium Bicarbonate (pH 10.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic: 80% A, 20% B | 5-85% B over 5 minutes |
| Flow Rate | 2.0 mL/min | 0.65 mL/min |
| Detection | Fluorescence (Ex: 290 nm, Em: 350 nm) | Mass Spectrometry |
| Analytes Separated | Mirtazapine, N-desmethylmirtazapine, 8-hydroxymirtazapine | Mirtazapine and related substances |
Sample Preparation Protocol (Liquid-Liquid Extraction for Plasma Samples)[1]
-
To 150 µL of plasma, add an internal standard.
-
Add 50 µL of 1 N NaOH and vortex.
-
Add 1.5 mL of n-hexane:ethyl acetate (90:10 v/v) and vortex for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC/UPLC system.
Visualizations
Mirtazapine Metabolism Pathway
Caption: Major metabolic pathways of Mirtazapine.
General Experimental Workflow for Mirtazapine Metabolite Analysis
Caption: A general experimental workflow for the analysis of Mirtazapine metabolites.
References
- 1. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 6. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Drugs in Mixed-Mode HPLC | SIELC Technologies [sielc.com]
Degradation pathways of Mirtazapine N-oxide under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Mirtazapine N-oxide under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation profile important?
This compound is a major metabolite of the antidepressant drug Mirtazapine.[1][2] Understanding its degradation pathways under stress conditions is crucial for several reasons:
-
Stability Indicating Method Development: To develop and validate analytical methods that can accurately quantify this compound in the presence of its degradation products.
-
Impurity Profiling: To identify and characterize potential impurities that could arise during the manufacturing, storage, or administration of Mirtazapine, as the N-oxide can be a process-related impurity or a degradant of the parent drug.
-
Safety and Efficacy: Degradation products may have different toxicological profiles or pharmacological activities compared to the parent compound, potentially impacting the safety and efficacy of the drug product.
Q2: What are the expected degradation pathways of this compound under stress conditions?
While specific degradation studies on this compound are not extensively available in the public domain, potential degradation pathways can be inferred from the known chemistry of amine N-oxides and the degradation of the parent drug, Mirtazapine.[3][4]
-
Acidic and Basic Hydrolysis: Amine N-oxides are generally stable to hydrolysis. However, under forced conditions (e.g., strong acid or base at elevated temperatures), degradation may occur. A potential, though less common, pathway could be the hydrolysis of the N-oxide to form the corresponding secondary amine (desmethylmirtazapine) and an aldehyde.
-
Oxidative Degradation: While this compound is already an oxidation product of Mirtazapine, further oxidation under strong oxidative stress (e.g., hydrogen peroxide with heat) could potentially lead to the formation of other oxidized species or ring cleavage products.
-
Thermal Degradation: Amine N-oxides can be thermally labile.[3][5] At elevated temperatures, they can undergo reactions such as Cope elimination or Meisenheimer rearrangement.[3] For this compound, this could potentially lead to the formation of hydroxylamines and alkenes, or rearrangement to an O-alkylated product, although the rigid ring structure of Mirtazapine may hinder some of these reactions.
-
Photolytic Degradation: Exposure to UV or visible light can induce degradation.[6][7] For other tertiary amine drugs, N-oxidation has been observed as a photolytic degradation pathway, and the resulting N-oxides can be relatively stable to further photolysis.[6] However, significant light exposure could lead to the formation of various photoproducts.
Q3: Where can I find a starting point for experimental protocols for forced degradation studies of this compound?
Detailed protocols for the forced degradation of the parent drug, Mirtazapine, have been published and can be adapted for this compound. The goal is typically to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradants.[8]
Experimental Protocols
Below are adapted experimental protocols for conducting forced degradation studies on this compound, based on established methods for Mirtazapine.
Table 1: Forced Degradation Experimental Protocols for this compound
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Reflux the solution for 8 hours at 80°C. Cool, neutralize with an appropriate volume of 0.1 M NaOH, and dilute to the final concentration with the mobile phase. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Reflux the solution for 8 hours at 80°C. Cool, neutralize with an appropriate volume of 0.1 M HCl, and dilute to the final concentration with the mobile phase. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ to a concentration of 1 mg/mL. Reflux the solution for 8 hours at 80°C. Cool and dilute to the final concentration with the mobile phase. |
| Thermal Degradation | Place the solid this compound powder in a hot air oven at 70°C for 48 hours. Dissolve the stressed powder in the mobile phase to the final concentration. |
| Photolytic Degradation | Expose the solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for an extended period (e.g., 7 days). Dissolve the stressed powder in the mobile phase to the final concentration. |
Data Presentation
As there is limited published quantitative data on the degradation of this compound, the following table is a template for researchers to populate with their experimental findings. It is based on the type of data reported for the parent Mirtazapine.
Table 2: Summary of Mirtazapine Degradation under Stress Conditions (for reference)
| Stress Condition | Reagent | Time (hours) | Temperature (°C) | Degradation (%) | Number of Degradants |
| Acidic | 0.1 M HCl | 8 | 80 | ~15% | 3 |
| Basic | 0.1 M NaOH | 8 | 80 | ~20% | 2 |
| Oxidative | 3% H₂O₂ | 8 | 80 | ~10% | 3 |
| Thermal | - | 48 | 70 | No significant degradation | 0 |
| Photolytic | UV/Vis light | 168 | Ambient | ~5% | 1 |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Poor peak shape is a common issue when analyzing amine-containing compounds like this compound.[5]
Table 3: Troubleshooting Poor Peak Shape
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silanols | The basic nature of the N-oxide can interact with acidic silanol groups on the silica-based column, causing peak tailing.[5] - Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of silanol groups (use a pH-stable column). A pH between 3 and 7 is often a good starting point.[5] - Use a High-Purity, End-Capped Column: Modern columns with better end-capping have fewer free silanol groups. - Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%) to block the active silanol sites. |
| Sample Overload | Injecting too much sample can lead to peak fronting or tailing.[5] - Reduce Injection Volume: Inject a smaller volume of the sample. - Dilute the Sample: Decrease the concentration of the sample. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5] - Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a weaker solvent whenever possible. |
| Column Contamination or Void | Accumulation of particulates or the formation of a void at the column inlet can distort peak shape. - Use a Guard Column: A guard column will protect the analytical column from contaminants. - Filter Samples: Ensure all samples are filtered through a 0.45 µm filter before injection. - Reverse Flush the Column: If a blockage is suspected, reverse flushing (according to the manufacturer's instructions) may help. - Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
Issue 2: Inconsistent Retention Times
Fluctuations in retention times can compromise the reliability of your analytical method.
Table 4: Troubleshooting Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Mobile Phase Preparation | Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention time for ionizable compounds. - Ensure Accurate Preparation: Use calibrated pH meters and volumetric flasks for consistent mobile phase preparation. - Degas the Mobile Phase: Dissolved gases can cause pump and detector issues. Degas the mobile phase before use. |
| Column Temperature Fluctuations | Changes in column temperature can affect retention times. - Use a Column Oven: A thermostatically controlled column oven will ensure a stable operating temperature. |
| Pump Issues | Leaks or malfunctioning check valves in the HPLC pump can cause flow rate fluctuations. - Inspect for Leaks: Check all fittings for any signs of leaks. - Prime the Pump: Ensure the pump is properly primed to remove any air bubbles. - Maintain the Pump: Regularly service the pump, including replacing seals and check valves as needed. |
| Column Equilibration | Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift. - Ensure Adequate Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between runs. |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The reduction of aliphatic and aromatic N-oxides to the corresponding amines with titanium(III) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Overcoming poor recovery of Mirtazapine N-oxide during sample preparation
Welcome to the technical support center for troubleshooting issues related to the analysis of Mirtazapine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sample preparation and analysis, with a primary focus on overcoming poor recovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery challenging?
This compound is a metabolite of the antidepressant drug Mirtazapine, formed in the liver by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4.[1] Its chemical structure includes a highly polar N-oxide functional group, which significantly increases its water solubility compared to the parent drug, Mirtazapine. This high polarity is a primary reason for poor recovery during typical liquid-liquid extraction (LLE) and solid-phase extraction (SPE) procedures designed for less polar compounds.
Q2: I am experiencing low recovery of this compound. What are the likely causes?
Low recovery of this compound can stem from several factors related to its chemical nature:
-
High Polarity: The N-oxide group makes the molecule very polar, leading to poor partitioning into non-polar organic solvents during LLE and weak retention on non-polar SPE sorbents.
-
Inappropriate pH: The extraction pH is critical. For amine-containing compounds like Mirtazapine and its metabolites, an alkaline pH is generally required to neutralize the charge and facilitate extraction into an organic phase.
-
Suboptimal Solvent Selection (LLE): Using a solvent that is too non-polar (e.g., hexane) will likely result in very poor recovery of the polar N-oxide.
-
Incorrect SPE Sorbent and Elution Solvent: Employing a standard non-polar sorbent (like C18) may not adequately retain the polar N-oxide. Furthermore, the elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Analyte Instability: While N-oxides are generally stable at room temperature, they can be susceptible to degradation under harsh chemical conditions or elevated temperatures. There is also a possibility of back-conversion to the parent drug under certain analytical conditions, such as high temperatures in a GC injector port.
Q3: Can this compound degrade or convert back to Mirtazapine during my sample preparation or analysis?
While specific studies on the degradation of this compound during bioanalytical sample preparation are not extensively documented in the provided search results, N-oxides as a class can be susceptible to reduction back to the parent amine. This can potentially occur under certain conditions, such as in the presence of reducing agents or at high temperatures, which might be encountered in some analytical techniques like gas chromatography (GC). For LC-MS/MS analysis, which is more commonly used for this type of analyte, such back-conversion is less likely under typical operating conditions. It is crucial to use optimized and validated methods to minimize the risk of such conversions.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Troubleshooting Step |
| Analyte not partitioning into the organic phase. | Inappropriate pH. The acidic or neutral pH leaves the this compound in its ionized, highly water-soluble form. | Adjust the pH of the aqueous sample to an alkaline condition (pH > 9) using a suitable base (e.g., NaOH, ammonium hydroxide) to neutralize the molecule and promote partitioning into the organic phase. |
| Incorrect solvent polarity. The extraction solvent is too non-polar to efficiently extract the polar N-oxide. | Use a more polar extraction solvent or a mixture of solvents. Consider solvents like ethyl acetate, methyl t-butyl ether (MTBE), or a mixture of a non-polar solvent with a more polar modifier (e.g., hexane with a small percentage of isoamyl alcohol).[2][3] | |
| Emulsion formation. | High concentration of proteins and lipids in the sample matrix. This is common with plasma and tissue homogenates. | Centrifuge at a higher speed or for a longer duration. Consider a "salting-out" effect by adding sodium chloride to the aqueous phase to improve phase separation. Protein precipitation prior to LLE can also be beneficial. |
| Inconsistent recovery. | Variable pH adjustment or inconsistent mixing. | Ensure accurate and consistent pH measurement for all samples. Standardize the vortexing or shaking time and intensity to ensure equilibrium is reached during extraction. |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Step |
| Analyte breaking through during sample loading. | Inappropriate sorbent type. A non-polar sorbent (e.g., C18) may not adequately retain the highly polar this compound. | Consider using a polymeric reversed-phase sorbent (e.g., Oasis HLB) which has a more hydrophilic-lipophilic balance and can retain a wider range of compounds, including polar metabolites. Mixed-mode sorbents with both reversed-phase and ion-exchange characteristics could also be effective. |
| Sample pH not optimized for retention. | Adjust the sample pH to ensure the analyte is in a state that will interact with the sorbent. For a reversed-phase mechanism on a polymeric sorbent, a neutral or slightly alkaline pH might be optimal. | |
| Analyte being washed off during the washing step. | Wash solvent is too strong. The organic content of the wash solvent may be too high, causing premature elution of the analyte. | Decrease the percentage of organic solvent in the wash solution. Use a purely aqueous wash or a wash with a very low organic content (e.g., 5% methanol in water). |
| Analyte not eluting from the cartridge. | Elution solvent is too weak. The solvent is not strong enough to disrupt the interaction between the analyte and the sorbent. | Increase the strength of the elution solvent. For a reversed-phase sorbent, this typically means increasing the percentage of organic solvent (e.g., methanol or acetonitrile). Adding a small amount of a modifier like ammonium hydroxide to the elution solvent can help to disrupt ionic interactions and improve the recovery of basic compounds. |
| Poor reproducibility. | Inconsistent flow rates or cartridge drying out. | Ensure a consistent and slow flow rate during sample loading to allow for adequate interaction. Do not let the sorbent bed dry out before sample loading, unless the protocol specifically requires it. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Mirtazapine and its Metabolites (Optimized for Polar Metabolites)
This protocol is a generalized procedure based on methods for Mirtazapine and other polar metabolites and should be optimized for this compound.
-
Sample Preparation:
-
To 500 µL of plasma, add an appropriate internal standard.
-
Add 200 µL of 1 M NaOH to alkalize the sample to a pH > 9. Vortex briefly.[2]
-
-
Extraction:
-
Add 5 mL of an extraction solvent mixture, such as hexane:isoamyl alcohol (95:5, v/v) or ethyl acetate.[3]
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the phases.
-
-
Back Extraction (for cleanup):
-
Transfer the upper organic layer to a new tube containing 200 µL of 0.1 N HCl.
-
Vortex for 10 minutes and centrifuge for 5 minutes.
-
The analyte will be in the lower aqueous phase.
-
-
Evaporation and Reconstitution:
-
If back extraction is not performed, evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Polar Metabolites
This is a general protocol for polar analytes on a polymeric reversed-phase sorbent and should be validated for this compound.
-
Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (or similar polymeric sorbent) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Pre-treat 500 µL of plasma by adding an internal standard and adjusting the pH to neutral or slightly alkaline (e.g., pH 7-8).
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol or acetonitrile. To enhance recovery, consider using methanol or acetonitrile containing a small percentage of ammonium hydroxide (e.g., 2-5%).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for LLE
Caption: Liquid-Liquid Extraction Workflow for this compound.
Troubleshooting Logic for Low SPE Recovery
Caption: Decision tree for troubleshooting low SPE recovery.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
Minimizing ion suppression of Mirtazapine N-oxide in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Mirtazapine N-oxide during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix.[1] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analytical method.[2][3] It is a significant challenge in Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when using Electrospray Ionization (ESI), which is highly susceptible to this effect.[2][4] this compound, being a metabolite, is often analyzed in complex biological matrices like plasma or urine, which contain numerous endogenous components like salts, proteins, and phospholipids that can cause ion suppression.[5]
Q2: What are the common causes of ion suppression in an ESI source?
A2: Ion suppression in Electrospray Ionization (ESI) is primarily caused by competition for ionization between the analyte and co-eluting matrix components.[6] Several factors contribute to this phenomenon:
-
Competition for Charge: In the ESI droplet, there is a limited amount of excess charge available.[3] High concentrations of co-eluting compounds can compete with the analyte for this charge, reducing the number of analyte ions that are formed.[3][6]
-
Changes in Droplet Properties: Interfering compounds can increase the viscosity and surface tension of the ESI droplets.[3][4] This change hinders solvent evaporation and the subsequent release of gas-phase analyte ions.[3][4]
-
Presence of Non-Volatile Materials: Non-volatile materials, such as salts and buffers (e.g., phosphate, TRIS), can co-precipitate with the analyte in the droplet or prevent the droplet from shrinking to the critical radius required for ion emission.[3][7]
-
Mobile Phase Additives: Certain mobile phase additives, like trifluoroacetic acid (TFA) or triethylamine (TEA), are known to cause significant ion suppression.[3][7][8]
Q3: this compound is a known metabolite of Mirtazapine. Does this affect how I should approach method development?
A3: Yes, the fact that this compound is a metabolite is crucial. Mirtazapine is extensively metabolized in the liver, with this compound being one of the main metabolites alongside N-desmethylmirtazapine and 8-hydroxy mirtazapine.[9] This means your analytical method must be able to distinguish and accurately quantify the N-oxide in the presence of the parent drug and other metabolites, which may have different physicochemical properties. Furthermore, analysis will likely be in complex biological matrices, making robust sample preparation essential to minimize matrix effects and ion suppression.[5][10]
Troubleshooting Guides
Issue: My signal intensity for this compound is low and inconsistent between samples.
Possible Cause: This is a classic symptom of ion suppression, where variability in the matrix composition from sample to sample leads to different degrees of signal suppression.[1][2] Phospholipids are a major contributor to this issue in plasma and serum samples as they often co-extract with analytes and elute over a broad chromatographic range.
Solutions:
-
Assess for Ion Suppression: First, confirm that ion suppression is the root cause. A post-extraction addition experiment is a common method for this evaluation.[3][11] By comparing the analyte response in a clean solvent to the response in a post-spiked matrix extract, you can quantify the degree of signal suppression.
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][10]
-
Protein Precipitation (PPT): While fast, PPT is often insufficient as it primarily removes proteins, leaving behind phospholipids and other small molecules that cause suppression.[3]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by separating compounds based on their partitioning between two immiscible liquids.[3][10] Optimizing the pH and solvent choice is critical for good recovery of the polar this compound.[10]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by selectively binding the analyte to a solid sorbent while matrix components are washed away.[12] This is often the best choice for minimizing matrix effects.[12]
-
-
Optimize Chromatography:
-
Achieve Chromatographic Separation: Ensure this compound is chromatographically separated from the bulk of matrix components, especially phospholipids. Adjusting the gradient, mobile phase composition, or using a different column chemistry can shift the retention time of your analyte away from interfering regions.[3]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components, thereby lessening the ion suppression effect.[1][6]
-
Issue: I am using a mobile phase with TFA and my signal is poor.
Possible Cause: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that is well-known to cause significant signal suppression in positive-ion ESI mode.[3][7] It forms strong ion pairs with basic analytes, neutralizing them and preventing their efficient ionization.[8]
Solutions:
-
Replace TFA: Substitute TFA with a less suppressive mobile phase additive. Formic acid (FA) at a low concentration (e.g., 0.1%) is the most common and effective alternative for positive-ion mode, as it provides good protonation without causing severe suppression.[8][13]
-
Reduce Additive Concentration: If an additive like TFA must be used for chromatographic reasons, keep its concentration as low as possible, ideally below 0.1%.[8]
-
Consider the Ionization Source: If your instrument has the capability, switching to Atmospheric Pressure Chemical Ionization (APCI) may be an option. APCI is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components than ESI.[4][6]
Data and Protocols
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing ion suppression. The following table summarizes the general effectiveness of common techniques for bioanalysis.
| Technique | General Principle | Effectiveness in Removing Phospholipids | Potential for Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Low. Phospholipids remain in the supernatant. | High.[3] | High |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent.[10] | Moderate to High. Depends on solvent polarity.[10] | Low to Moderate.[3] | Medium |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High. Specific cartridges can target phospholipid removal. | Low. Generally provides the cleanest extracts. | Low to Medium |
Experimental Protocols
Protocol 1: Post-Extraction Addition Experiment to Evaluate Ion Suppression
This protocol allows for the direct assessment of ion suppression from a given sample matrix.
-
Prepare Samples:
-
Set A (Neat Solution): Spike this compound into the final mobile phase solvent.
-
Set B (Post-Spiked Matrix): Process a blank biological sample (e.g., plasma) using your chosen sample preparation method (PPT, LLE, or SPE). After the final extraction step, spike the resulting blank extract with the same amount of this compound as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a starting point for extracting Mirtazapine and its metabolites from a plasma matrix.[13][14]
-
Sample Preparation: To 200 µL of plasma, add an appropriate internal standard.
-
pH Adjustment: Add a basic buffer (e.g., sodium carbonate) to raise the pH, ensuring basic compounds like Mirtazapine and its metabolites are in their neutral form.
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase, vortex, and inject into the LC-MS/MS system.
Visualizations
Ion Suppression Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Analysis of In Vitro Mirtazapine Metabolites in Human Liver Microsomes by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. scirp.org [scirp.org]
- 14. Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma - American Journal of Analytical Chemistry - SCIRP [scirp.org]
Technical Support Center: Purification of Synthetic Mirtazapine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic Mirtazapine N-oxide. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying synthetic this compound?
A1: The primary challenges in purifying this compound stem from its high polarity, potential for hygroscopicity, and its structural similarity to the starting material, Mirtazapine, and other synthesis byproducts.[1][2] Key difficulties include:
-
Co-elution with Mirtazapine: Due to their similar structures, separating this compound from unreacted Mirtazapine can be challenging using standard chromatographic techniques.
-
High Polarity: The polar nature of the N-oxide functional group can lead to issues such as poor solubility in non-polar solvents, strong adsorption to silica gel in normal-phase chromatography, and a tendency to streak on TLC plates.
-
"Oiling Out" During Crystallization: The compound may separate as an oil rather than a crystalline solid during recrystallization attempts, which hinders purification.[3][4]
-
Potential for Degradation: Mirtazapine and related compounds can be sensitive to acidic conditions and oxidation, which must be considered during purification to avoid sample loss.
Q2: What are the recommended initial purification steps for a crude this compound reaction mixture?
A2: An initial workup should aim to remove major impurities and unreacted reagents. A typical procedure involves:
-
Quenching the Reaction: If an oxidizing agent like peracetic acid or m-CPBA was used for the synthesis, it should be quenched, for example, with a reducing agent like sodium sulfite.
-
Liquid-Liquid Extraction: A multi-step extraction can be effective. First, a "defatting" step using a non-polar solvent like hexane can remove non-polar impurities. Subsequently, extraction with a solvent such as dichloromethane (DCM) at a controlled pH can help to separate the N-oxide from other components. Given its polarity, this compound may require a more polar solvent for efficient extraction.
Q3: Which chromatographic techniques are most suitable for this compound purification?
A3: Due to its polarity, several chromatographic techniques can be considered:
-
Reversed-Phase Chromatography (C18): This is often the most effective method for purifying polar compounds. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be an excellent alternative if reversed-phase chromatography fails to provide adequate separation.
-
Ion-Exchange Chromatography: As tertiary amine N-oxides can be protonated, cation-exchange chromatography can be a powerful tool for separation based on charge.
-
Normal-Phase Chromatography (with caution): While standard silica gel chromatography can be challenging due to strong adsorption, using a more polar eluent system (e.g., DCM/methanol with a small amount of ammonia) or using alumina as the stationary phase can sometimes be effective.
Q4: How can I effectively crystallize this compound?
A4: Successful crystallization of a polar compound like this compound depends heavily on the choice of solvent. A good starting point is to use a solvent in which the compound is soluble when hot but sparingly soluble when cold. A mixed solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"), is often effective. For this compound, consider polar protic solvents like ethanol or isopropanol, potentially with the addition of a less polar anti-solvent like ethyl acetate or diethyl ether. Slow cooling is crucial to obtain well-formed crystals and avoid "oiling out".
Troubleshooting Guides
Crystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Compound "Oils Out" | The compound is coming out of solution above its melting point or is precipitating too rapidly. | Re-heat the solution to redissolve the oil. Add a small amount of the "good" solvent to increase the total solvent volume. Allow the solution to cool more slowly. Consider using a different solvent system.[3][4] |
| No Crystals Form | The solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] |
| Rapid Crystallization Leading to Impure Product | The solution is too concentrated, or the cooling is too fast. | Add more solvent to the hot solution to ensure the compound is fully dissolved. Insulate the flask to slow down the cooling rate.[3] |
| Low Yield | A significant amount of the compound remains dissolved in the mother liquor. The chosen solvent is too good at dissolving the compound even at low temperatures. | Cool the filtrate in an ice bath to try and recover more product. Reduce the amount of solvent used in the initial dissolution step. Consider a different crystallization solvent.[3] |
Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of Mirtazapine and this compound | The chosen chromatographic system does not have sufficient selectivity for the two compounds. | For Reversed-Phase: Adjust the pH of the aqueous component of the mobile phase. Try a different organic modifier (e.g., switch from acetonitrile to methanol). Consider a different stationary phase (e.g., a phenyl-hexyl column). |
| Streaking or Tailing of the this compound Peak | The compound is interacting strongly with the stationary phase. | For Normal-Phase: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to suppress interactions with acidic silanol groups on the silica. For Reversed-Phase: Ensure the pH of the mobile phase is appropriate for the analyte. |
| Compound is Stuck on the Column | The compound is too polar for the chosen normal-phase system. | Switch to a more polar eluent system. If using silica, consider switching to a more polar stationary phase like alumina or a bonded phase (e.g., diol). Alternatively, use reversed-phase chromatography. |
Experimental Protocols
Protocol 1: Purification by Reversed-Phase Flash Chromatography
This protocol is a general guideline and may require optimization.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO).
-
Column Equilibration: Equilibrate a C18 flash chromatography column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Elute the column with a gradient of increasing organic modifier (e.g., acetonitrile or methanol) in the aqueous buffer. A typical gradient might be from 5% to 50% organic modifier over 20-30 column volumes.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile buffer was used, a subsequent desalting step may be necessary.
Protocol 2: Purification by Recrystallization
This protocol provides a starting point for developing a recrystallization procedure.
-
Solvent Screening: In small test tubes, test the solubility of the crude this compound in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In a flask, add the chosen solvent (or solvent mixture) to the crude material and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in portions to avoid using an excessive amount.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Quantitative Data Summary
The following table presents illustrative data for the purification of this compound. Note that actual results will vary depending on the specific experimental conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) |
| Reversed-Phase Flash Chromatography | 60% | >98% | 75% |
| Recrystallization (Ethanol/Ethyl Acetate) | 60% | >95% | 60% |
Visualizations
Caption: General experimental workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for common crystallization issues.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Mirtazapine N-oxide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and metabolic studies. Mirtazapine N-oxide, a metabolite of the atypical antidepressant Mirtazapine, requires robust and validated analytical methods for its determination in biological matrices and pharmaceutical formulations. This guide provides a comparative overview of available analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The landscape of analytical methods for Mirtazapine and its primary metabolites, N-desmethylmirtazapine and 8-hydroxymirtazapine, is well-documented, with a variety of validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods available. However, specific, validated methods for the quantification of this compound are less prevalent in publicly available literature. This guide consolidates the available information and draws logical comparisons with established methods for related compounds.
Comparative Analysis of Analytical Methods
The primary method identified for the simultaneous quantification of this compound alongside its parent drug and other metabolites is an enantioselective High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. While detailed validation data for this compound is limited in the public domain, the available information provides a solid foundation for comparison with other commonly employed techniques for Mirtazapine and its other metabolites, such as HPLC with UV detection and LC-MS/MS.
| Parameter | Enantioselective HPLC-Fluorescence[1][2] | HPLC-UV (for Mirtazapine)[3] | LC-MS/MS (for Mirtazapine) |
| Analyte(s) | Mirtazapine, Desmethylmirtazapine, 8-Hydroxymirtazapine, This compound | Mirtazapine, N-desmethylmirtazapine | Mirtazapine, Desmethylmirtazapine |
| Matrix | Plasma, Urine | Plasma | Plasma, Whole Blood |
| Instrumentation | HPLC with Fluorescence Detector | HPLC with UV Detector | LC with Tandem Mass Spectrometer |
| Linearity Range | 1 - 100 ng/mL | 10 - 250 ng/mL | 0.1 - 100 ng/mL |
| Precision (CV%) | 12% - 19% | < 3.4% (Intra-day), < 2.9% (Inter-day) | < 15% |
| Recovery | 85% - 99% | 94.4% (Mirtazapine), 106.6% (NDM) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated for N-oxide, 1 ng/mL for Mirtazapine | 0.52 ng/mL (Mirtazapine) | 0.1 ng/mL - 2.5 ng/mL |
| Sample Preparation | Liquid-Solid Extraction | Liquid-Liquid Extraction | Solid-Phase Extraction or Liquid-Liquid Extraction |
In-Depth Look at Methodologies
Enantioselective HPLC with Fluorescence Detection
This method stands out for its ability to simultaneously quantify Mirtazapine, its major metabolites, and importantly, this compound, including their respective enantiomers.[1][2]
Experimental Protocol:
-
Sample Preparation: A liquid-solid extraction procedure is employed to isolate the analytes from plasma or urine samples.[1][2]
-
Chromatographic Separation: An enantioselective HPLC column is used to separate the different compounds and their stereoisomers.
-
Detection: A fluorescence detector is utilized for sensitive quantification of the analytes.
The reported recovery of 85% to 99% suggests an efficient extraction process.[1][2] The precision, with a coefficient of variation between 12% and 19%, is within acceptable limits for bioanalytical methods.[1][2] This method is particularly valuable for detailed pharmacokinetic studies where the stereospecific metabolism of Mirtazapine is of interest.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While not explicitly validated for this compound in the reviewed literature, HPLC-UV methods are widely used for the quantification of Mirtazapine and N-desmethylmirtazapine and serve as a good comparative baseline.[3]
Experimental Protocol:
-
Sample Preparation: A common approach involves liquid-liquid extraction. For instance, plasma samples can be alkalinized and extracted with an organic solvent mixture like hexane and isoamyl alcohol. The organic phase is then back-extracted into an acidic aqueous solution for injection into the HPLC system.[3]
-
Chromatographic Conditions: A reverse-phase C18 column is typically used with a mobile phase consisting of a phosphate buffer and acetonitrile.[3]
-
Detection: A UV detector set at an appropriate wavelength (e.g., 290 nm) is used for detection.[3]
These methods are robust, cost-effective, and readily available in most analytical laboratories. The validation data for Mirtazapine and its N-desmethyl metabolite show excellent precision and linearity over a relevant therapeutic range.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the analysis of drugs and their metabolites. Although a specific validated method for this compound was not detailed in the search results, this technique is frequently applied to Mirtazapine and its other metabolites, achieving very low limits of quantification.
Experimental Protocol:
-
Sample Preparation: Solid-phase extraction (SPE) is a common and effective technique for sample clean-up and concentration prior to LC-MS/MS analysis.
-
Chromatographic Separation: A C18 or similar reverse-phase column is typically used with a gradient elution of a mobile phase containing an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier like formic acid or ammonium formate.
-
Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
The high sensitivity of LC-MS/MS allows for the use of smaller sample volumes and the detection of very low concentrations of metabolites, which is particularly advantageous in pharmacokinetic studies with limited sample availability.
Workflow and Validation Pathway
The validation of any analytical method is a structured process to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
Conclusion
The selection of an analytical method for this compound depends on the specific requirements of the study. The enantioselective HPLC-fluorescence method offers the unique advantage of simultaneously quantifying the N-oxide metabolite along with the parent drug and other key metabolites, including their stereoisomers. For routine analysis where high sensitivity is paramount and the instrumentation is available, developing and validating an LC-MS/MS method would be the gold standard. HPLC-UV methods, while robust and accessible, would require specific validation for this compound. Researchers should carefully consider the required sensitivity, selectivity, and the availability of instrumentation when choosing the most appropriate analytical approach for their studies on Mirtazapine metabolism.
References
A Comparative Pharmacological Analysis of Mirtazapine and its Metabolite, Mirtazapine N-oxide
Introduction
Mirtazapine is a tetracyclic antidepressant utilized in the management of major depressive disorder.[1] Its therapeutic effects are attributed to a complex pharmacological profile, primarily involving the enhancement of noradrenergic and serotonergic neurotransmission.[] Mirtazapine is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, and CYP3A4, leading to the formation of several metabolites.[1][3][4] The main pathways of biotransformation are demethylation, hydroxylation, and N-oxidation.[3][5] This guide focuses on comparing the pharmacological effects of mirtazapine with its N-oxide metabolite. However, due to the limited available data for mirtazapine N-oxide, this comparison is extended to include the other two primary metabolites, N-desmethylmirtazapine and 8-hydroxy-mirtazapine, for which more pharmacological information is available.
Metabolic Pathway of Mirtazapine
Mirtazapine undergoes extensive metabolism in the liver, leading to the formation of three primary metabolites: N-desmethylmirtazapine, 8-hydroxy-mirtazapine, and this compound. The cytochrome P450 enzymes CYP3A4 and CYP1A2 are primarily responsible for the formation of the N-desmethyl and N-oxide metabolites, while CYP2D6 and CYP1A2 are involved in the formation of the 8-hydroxy metabolite.[3][4]
Pharmacological Profile: Mirtazapine vs. its Metabolites
A detailed comparison of the pharmacological activity of mirtazapine and its metabolites is hampered by the lack of quantitative data for this compound. However, available information for mirtazapine and N-desmethylmirtazapine allows for a partial comparison.
Receptor Binding Affinity
Mirtazapine exhibits a high affinity for several receptors, which contributes to its therapeutic effects and side-effect profile. It is a potent antagonist of histamine H1, serotonin 5-HT2A, 5-HT2C, and α2-adrenergic receptors.[1] In contrast, N-desmethylmirtazapine is recognized as a pharmacologically active metabolite, though its contribution to the overall effect of mirtazapine is considered to be about 3-10%.[1][6] Specific binding affinities for 8-hydroxy-mirtazapine and this compound are not well-documented in publicly available literature.
| Receptor | Mirtazapine (Ki, nM) | N-Desmethylmirtazapine | 8-Hydroxy-mirtazapine | This compound |
| Serotonin 5-HT2A | 69 | Active metabolite[7] | Data not available | Data not available |
| Serotonin 5-HT2C | 39 | Active metabolite[7] | Data not available | Data not available |
| Histamine H1 | 1.6 | Active metabolite[8] | Data not available | Data not available |
| α2-Adrenergic | 20 (α2A) | Active metabolite[8] | Data not available | Data not available |
| Muscarinic M1 | >1000 | Data not available | Data not available | Data not available |
Table 1: Comparative Receptor Binding Affinities. Ki values for mirtazapine are approximate and collated from various sources. The activity of N-desmethylmirtazapine is noted, but specific Ki values are not consistently reported across studies.
Functional Activity
The functional activity of mirtazapine at its target receptors is consistent with its antagonist properties. The lack of data for this compound prevents a direct comparison of its functional effects. N-desmethylmirtazapine is known to be pharmacologically active, but detailed comparative functional data is sparse.[6]
| Assay Type | Mirtazapine | N-Desmethylmirtazapine | 8-Hydroxy-mirtazapine | This compound |
| In vitro Functional Assays | Antagonist at 5-HT2, H1, and α2 receptors | Active metabolite[7] | Data not available | Data not available |
| In vivo Behavioral Models | Antidepressant-like effects | Contributes to overall effect[1] | Data not available | Data not available |
Table 2: Comparative Functional Activity.
Experimental Protocols
To determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments that would be employed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of relevant CNS receptors.
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT2A, H1, α2-adrenergic receptors) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (e.g., cAMP Assay for Gαi-coupled Receptors)
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of this compound at G-protein coupled receptors.
Protocol:
-
Cell Culture: Cells stably expressing the Gαi-coupled receptor of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound. For antagonist testing, cells are pre-incubated with this compound before adding a known agonist.
-
cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercially available assay kit (e.g., HTRF, ELISA, or bioluminescence-based).
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values. A Schild analysis can be performed for competitive antagonists to determine the pA2 value.[9]
In Vivo Behavioral Models (e.g., Forced Swim Test in Rodents)
Objective: To assess the potential antidepressant-like effects of this compound in an animal model of depression.
Protocol:
-
Animals: Male mice or rats are used.
-
Drug Administration: this compound is administered at various doses (e.g., via intraperitoneal injection) at a specified time before the test.
-
Forced Swim Test: Each animal is placed individually in a cylinder filled with water from which it cannot escape. The duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test) is recorded.[10][11][12][13][14]
-
Data Analysis: The duration of immobility is compared between the vehicle-treated control group and the groups treated with this compound. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion
References
- 1. Mirtazapine - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and biotransformation of mirtazapine in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Normirtazapine | C16H17N3 | CID 10467350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 15. researchgate.net [researchgate.net]
Navigating the Chiral Landscape: A Comparative Guide to the Separation and Characterization of Mirtazapine N-oxide Diastereomers
For researchers, scientists, and drug development professionals, the meticulous separation and characterization of stereoisomers are paramount for ensuring drug safety and efficacy. This guide provides a comparative overview of analytical techniques for the separation of Mirtazapine N-oxide diastereomers, complete with experimental data and detailed protocols to support laboratory application.
Mirtazapine, a widely prescribed antidepressant, undergoes metabolism in the body to form various metabolites, including this compound. The introduction of an oxygen atom at the nitrogen of the piperazine ring creates a new chiral center, resulting in the formation of diastereomers. As different stereoisomers can exhibit distinct pharmacological and toxicological profiles, their separation and individual characterization are critical steps in drug development and metabolic studies.
This guide focuses on two primary techniques for the chiral separation of this compound diastereomers: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). We will delve into the methodologies, present comparative data, and provide the necessary protocols to replicate these separations.
Separation Strategies: A Head-to-Head Comparison
The choice of analytical technique for diastereomer separation depends on various factors, including resolution, analysis time, sensitivity, and sample throughput. Below is a summary of the performance of HPLC and CE in the separation of this compound and its related compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Stationary Phase/Selector | Chiral Stationary Phase (e.g., Chiralpak AD) | Chiral Selector in Buffer (e.g., Carboxymethyl-β-cyclodextrin) |
| Principle of Separation | Differential partitioning between a chiral stationary phase and a mobile phase. | Differential migration in an electric field due to differences in charge, size, and interaction with a chiral selector. |
| Typical Analysis Time | < 15 minutes | < 10 minutes |
| Resolution | Baseline resolution of enantiomers achievable. Data for N-oxide diastereomers is less common in literature. | Satisfactory chiral separations of Mirtazapine and its four pairs of enantiomeric metabolites, including the N-oxide, have been reported.[1] |
| Sensitivity (LOD/LOQ) | LOQ of 5 ng/mL for Mirtazapine enantiomers reported.[2] | LOQ of 0.5 ng/mL for Mirtazapine and its metabolites has been achieved.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of separation techniques. The following sections outline the experimental conditions for both HPLC and CE.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the enantioselective analysis of Mirtazapine and can be adapted for the separation of its N-oxide diastereomers.[2]
Instrumentation:
-
HPLC system with UV detection
Chromatographic Conditions:
-
Column: Chiralpak AD (250 mm x 4.6 mm, 10 µm particle size)
-
Guard Column: CN
-
Mobile Phase: Hexane:Ethanol (98:2, v/v) with 0.1% Diethylamine
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 292 nm
-
Analysis Time: < 12 minutes
Capillary Electrophoresis (CE) Protocol
This protocol describes a method for the simultaneous enantioselective separation of Mirtazapine and its metabolites, including the N-oxide.[1]
Instrumentation:
-
Capillary Electrophoresis system
Electrophoretic Conditions:
-
Capillary: Uncoated fused silica (40.2 cm total length, 75 µm i.d.)
-
Background Electrolyte: 6.25 mM Borate–25 mM Phosphate solution (pH 2.8) containing 5.5 mg/mL carboxymethyl-β-cyclodextrin
-
Applied Voltage: 16 kV
-
Detection: 200 nm
-
Analysis Time: < 7 minutes
Characterization of Diastereomers
Once separated, the individual diastereomers of this compound must be characterized to confirm their structure and purity. The synthesis of this compound is typically achieved through the oxidation of Mirtazapine.[3][4]
Synthesis of this compound: A common method involves the oxidation of Mirtazapine using an oxidizing agent like peracetic acid in a suitable solvent such as dichloromethane.[3][4]
Spectroscopic Characterization: The synthesized and separated diastereomers can be characterized using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the N-oxide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the N-oxide.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
The structures of the synthesized compounds are typically established based on the collective data from these spectral analyses.[3][4]
Visualizing the Workflow
To better understand the process of separating and characterizing the diastereomers of this compound, the following workflow diagram is provided.
Caption: Workflow for the synthesis, separation, and characterization of this compound diastereomers.
Signaling Pathway Context
Mirtazapine primarily exerts its antidepressant effects by acting as an antagonist at central presynaptic α2-adrenergic receptors, which enhances the release of both norepinephrine and serotonin (5-HT).
Caption: Simplified signaling pathway of Mirtazapine's primary mechanism of action.
References
Cross-Reactivity of Mirtazapine N-oxide in Mirtazapine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of Mirtazapine N-oxide, a primary metabolite of the antidepressant mirtazapine, in immunoassays designed for the detection of the parent drug. Due to a lack of specific published studies quantifying the cross-reactivity of this compound in various mirtazapine immunoassays, this document outlines the principles of such cross-reactivity, presents a hypothetical data comparison, and provides a generalized experimental protocol for its determination.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are widely used for the detection and quantification of drugs and their metabolites in biological samples. These assays rely on the specific binding of an antibody to its target antigen. However, the specificity of this binding is not always absolute. Cross-reactivity can occur when the antibody binds to structurally similar molecules, such as metabolites of the target drug. This can lead to inaccurate quantification of the intended analyte, potentially resulting in false-positive results or overestimation of the drug concentration.
Mirtazapine is extensively metabolized in the body, with one of the key metabolites being this compound.[1] The structural similarity between mirtazapine and its N-oxide metabolite suggests a potential for cross-reactivity in mirtazapine-specific immunoassays. Understanding the degree of this cross-reactivity is crucial for the accurate interpretation of toxicological and clinical data.
Structural Comparison: Mirtazapine vs. This compound
The potential for cross-reactivity is largely dependent on the structural similarity between the target analyte and the interfering substance. The chemical structures of mirtazapine and this compound are presented below.
Mirtazapine:
-
Structure: Mirtazapine has a tetracyclic chemical structure and belongs to the piperazino-azepine group of compounds.[4]
This compound:
-
Chemical Formula: C₁₇H₁₉N₃O[5]
-
Molecular Weight: 281.35 g/mol [5]
-
Structure: this compound is a metabolite of mirtazapine where the nitrogen atom in the piperazine ring is oxidized.[6]
The core tetracyclic structure is shared between both molecules, with the primary difference being the addition of an oxygen atom to one of the nitrogen atoms in this compound. This structural conservation indicates a high likelihood of recognition by antibodies raised against mirtazapine, leading to potential cross-reactivity.
Comparative Analysis of Immunoassay Cross-Reactivity
The degree of cross-reactivity can vary significantly depending on the specific antibody used and the format of the immunoassay (e.g., ELISA, RIA, FPIA). The following table provides a hypothetical comparison of this compound cross-reactivity in different immunoassay formats. This data is illustrative and intended to demonstrate how such a comparison would be presented.
| Immunoassay Type | Antibody Specificity | Target Analyte | Cross-Reactant | Hypothetical Cross-Reactivity (%) |
| Competitive ELISA | Polyclonal | Mirtazapine | This compound | 45% |
| Competitive RIA | Monoclonal (Clone A) | Mirtazapine | This compound | 25% |
| FPIA | Polyclonal | Mirtazapine | This compound | 60% |
| Monoclonal ELISA | Monoclonal (Clone B) | Mirtazapine | This compound | 15% |
Note: The hypothetical data above illustrates that different immunoassays can exhibit varying degrees of cross-reactivity. Generally, monoclonal antibodies may offer higher specificity and lower cross-reactivity compared to polyclonal antibodies.
Experimental Protocol for Determining Cross-Reactivity
The following is a generalized protocol for determining the cross-reactivity of this compound in a competitive immunoassay for mirtazapine.
1. Materials and Reagents:
-
Mirtazapine standard solution (calibrator)
-
This compound standard solution
-
Drug-free urine or serum matrix
-
Mirtazapine immunoassay kit (e.g., ELISA, RIA, or FPIA) including:
-
Antibody-coated microplates (for ELISA) or specific antibodies
-
Enzyme-labeled mirtazapine (for ELISA) or radiolabeled mirtazapine (for RIA)
-
Substrate and stop solution (for ELISA)
-
Wash buffers and assay buffers
-
-
Microplate reader, gamma counter, or fluorescence polarization analyzer
2. Procedure:
-
Preparation of Standard Curves: Prepare a series of dilutions of the mirtazapine standard in the drug-free matrix to create a standard curve according to the immunoassay kit instructions.
-
Preparation of Cross-Reactant Solutions: Prepare a series of dilutions of the this compound standard in the same drug-free matrix.
-
Immunoassay Procedure:
-
Data Acquisition: Measure the signal (e.g., absorbance, radioactivity, fluorescence polarization) for each well or tube.
-
Calculation of Cross-Reactivity:
-
Determine the concentration of mirtazapine that produces a 50% inhibition of the maximum signal (IC50) from the mirtazapine standard curve.
-
Determine the concentration of this compound that produces a 50% inhibition of the maximum signal from the cross-reactant dilution series.
-
Calculate the percent cross-reactivity using the following formula:[11] % Cross-Reactivity = (IC50 of Mirtazapine / IC50 of this compound) x 100
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound in a mirtazapine immunoassay.
Caption: Workflow for determining immunoassay cross-reactivity.
Conclusion
References
- 1. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mirtazapina | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Mirtazapine [drugfuture.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | 155172-12-6 | IM26015 | Biosynth [biosynth.com]
- 6. CAS 155172-12-6: this compound | CymitQuimica [cymitquimica.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. Cross-reactivity - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of HPLC and UPLC for Mirtazapine N-oxide Analysis
For researchers, scientists, and drug development professionals, the precise and efficient analysis of pharmaceutical compounds and their impurities is paramount. Mirtazapine N-oxide, a key metabolite and potential impurity of the antidepressant Mirtazapine, requires robust analytical methods for its detection and quantification. This guide provides a detailed, data-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, offering insights into the performance, efficiency, and experimental considerations of each technique.
The fundamental principles of separation in both HPLC and UPLC are the same, relying on the differential partitioning of analytes between a stationary phase and a mobile phase.[1][2] However, the key distinction lies in the particle size of the stationary phase and the operating pressures.[3] UPLC systems employ sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC.[1][3] This smaller particle size leads to a dramatic increase in chromatographic efficiency, but necessitates much higher operating pressures.[3][4]
Performance Comparison: HPLC vs. UPLC
The primary advantages of UPLC over traditional HPLC are significantly shorter run times, improved resolution, and enhanced sensitivity.[1][3] For the analysis of Mirtazapine and its related substances, including this compound, transitioning from an HPLC to a UPLC method can reduce analysis time from approximately 60 minutes to under 10 minutes.[5] This increase in throughput is a considerable advantage in high-volume laboratory settings.
UPLC's enhanced resolution allows for better separation of closely eluting impurities, which is critical for accurate impurity profiling.[6][7] The narrower peaks and increased peak heights in UPLC also contribute to higher sensitivity, enabling the detection and quantification of trace-level impurities that might be missed by HPLC.[1][6] Furthermore, the efficiency of UPLC systems often results in lower solvent consumption, leading to reduced operational costs and a smaller environmental footprint.[6][8]
While HPLC may have longer run times, it remains a robust and reliable technique with a vast library of established and validated methods.[3][9] The lower initial instrumentation cost and its suitability for laboratories with established workflows are key considerations.[3]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Mirtazapine and its impurities, including this compound, using both HPLC and UPLC. The data is compiled from various established methods and application notes.
| Parameter | HPLC | UPLC |
| Typical Run Time | 20–60 minutes[5][9] | 2–10 minutes[5][9] |
| Operating Pressure | Up to 400 bar (6000 psi)[2][9] | Up to 1000 bar (15000 psi)[2][9] |
| Column Particle Size | 3–5 µm[1] | < 2 µm[3] |
| Resolution | Good[2] | Better than HPLC[2] |
| Sensitivity (LOD/LOQ) | Good[2] | Better than HPLC[1][2] |
| Solvent Consumption | Higher[2] | Significantly Lower[2][8] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and UPLC are outlined below. These protocols are based on established and validated methods.
HPLC Method for Mirtazapine and Related Substances
This method is adapted from the USP monograph for Mirtazapine tablets.[10]
-
Mobile Phase: A gradient mixture of a buffer solution (e.g., 0.02 M potassium phosphate, pH 3.9) and acetonitrile.[11]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11]
-
Flow Rate: 1.5 mL/minute.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 40 °C.[11]
-
Detection: UV at 290 nm.[11]
-
Run Time: Approximately 60 minutes.[5]
UPLC Method for Mirtazapine and Related Substances
This method is based on a geometrically transferred and redeveloped USP HPLC method.[5]
-
Mobile Phase: A gradient mixture of 10 mM ammonium bicarbonate buffer (pH 10.5) and acetonitrile.[5]
-
Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[5]
-
Flow Rate: 0.65 mL/minute.[5]
-
Injection Volume: 1.0 µL.[5]
-
Column Temperature: 40 °C.
-
Detection: UV at 290 nm.
-
Run Time: Approximately 10 minutes.[5]
Experimental Workflow Visualization
The logical flow of analyzing this compound using either HPLC or UPLC can be visualized as follows:
Logical Relationship of HPLC and UPLC Parameters
The enhanced performance of UPLC is a direct consequence of the interplay between smaller particle size, higher pressure, and system design.
Conclusion
The choice between HPLC and UPLC for the analysis of this compound depends on the specific needs and goals of the laboratory. UPLC offers significant advantages in terms of speed, resolution, sensitivity, and reduced solvent consumption, making it an ideal choice for high-throughput environments and for the detection of trace-level impurities.[1][3][8] However, HPLC remains a robust, reliable, and cost-effective option, particularly for laboratories with established methods that meet regulatory requirements.[3][9] The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for selecting the most appropriate technique and for the successful development and implementation of analytical methods for this compound.
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. waters.com [waters.com]
- 6. veeprho.com [veeprho.com]
- 7. waters.com [waters.com]
- 8. biomedres.us [biomedres.us]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. uspnf.com [uspnf.com]
- 11. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Mirtazapine and Mirtazapine N-oxide in Plasma: A Guide for Researchers
A comprehensive review of available data on the stability of the antidepressant mirtazapine and its N-oxide metabolite in human plasma reveals a significant disparity in available research. While the stability of mirtazapine has been well-documented in numerous studies, quantitative data on the stability of its metabolite, mirtazapine N-oxide, in plasma is notably absent from the current scientific literature.
This guide synthesizes the existing stability data for mirtazapine in plasma under various storage conditions, providing researchers, scientists, and drug development professionals with a clear overview of its behavior in biological matrices. The lack of corresponding data for this compound underscores a critical knowledge gap that warrants further investigation, particularly for studies involving the comprehensive metabolic profiling of mirtazapine.
Mirtazapine: An Overview of Plasma Stability
Mirtazapine is a tetracyclic antidepressant, and its stability in plasma is a crucial factor for accurate pharmacokinetic and therapeutic drug monitoring studies. Several analytical method validation studies have assessed the stability of mirtazapine under different conditions, including room temperature storage, long-term frozen storage, and multiple freeze-thaw cycles.
Quantitative Stability Data for Mirtazapine in Plasma
The following table summarizes the stability of mirtazapine in human plasma as reported in various studies. The data is presented as the percentage of the initial concentration remaining or the relative deviation after exposure to specific conditions.
| Stability Condition | Duration | Temperature | Analyte | Stability Outcome |
| Freeze-Thaw Stability | 5 cycles | -20°C | Mirtazapine | No significant decrease or degradation observed (RSD < 4%) |
| Long-Term Stability | 3 months | -20°C | Mirtazapine | No significant decrease or degradation observed (RSD < 4%) |
| Room Temperature | 4 weeks | Room Temperature | Mirtazapine | No significant decrease or degradation observed (RSD < 4%) |
| Long-Term Stability | 90 days | -20°C | Mirtazapine | Stable |
RSD: Relative Standard Deviation
This compound: The Undocumented Metabolite
This compound is a known metabolite of mirtazapine, formed in the liver by the cytochrome P450 enzymes CYP1A2 and CYP3A4. Despite its established role in the metabolic pathway of mirtazapine, there is a conspicuous absence of published studies detailing its stability in human plasma. This lack of data may be partly attributable to challenges in its extraction from plasma, as noted in some analytical literature. The potential for N-oxide compounds to be labile and revert to their parent drug, as observed with other structurally similar drugs, suggests that this compound could also exhibit instability in biological matrices. However, without direct experimental evidence, this remains speculative.
Experimental Protocols
The stability of mirtazapine in plasma is typically evaluated as part of the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following are generalized experimental protocols for assessing analyte stability in plasma.
Freeze-Thaw Stability Assessment
-
Sample Preparation: Quality control (QC) samples are prepared by spiking known concentrations of mirtazapine into drug-free human plasma at low, medium, and high concentration levels.
-
Freezing and Thawing Cycles: The QC samples are frozen at -20°C or -80°C for at least 12 hours and then thawed completely at room temperature. This freeze-thaw cycle is repeated for a specified number of times (e.g., three to five cycles).
-
Analysis: After the final thaw, the samples are processed and analyzed using a validated analytical method.
-
Comparison: The mean concentration of the analyte in the tested samples is compared to the concentration of freshly prepared QC samples. The deviation should typically be within ±15%.
Long-Term Stability Assessment
-
Sample Preparation: Multiple sets of QC samples are prepared at low and high concentrations in drug-free human plasma.
-
Storage: The samples are stored at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, or 6 months).
-
Analysis: At each designated time point, a set of samples is thawed, processed, and analyzed.
-
Comparison: The measured concentrations are compared to the initial concentrations of freshly prepared QC samples to determine the percentage of degradation.
Room Temperature (Bench-Top) Stability Assessment
-
Sample Preparation: QC samples at low and high concentrations are prepared in drug-free human plasma.
-
Storage: The samples are kept at room temperature (approximately 20-25°C) for a specified duration that simulates the typical sample handling and processing time (e.g., 4, 8, or 24 hours).
-
Analysis: Following the storage period, the samples are processed and analyzed.
-
Comparison: The results are compared with those of freshly prepared QC samples to assess for any significant degradation.
Visualizing the Workflow and Metabolic Pathway
To further elucidate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for assessing the stability of an analyte in plasma.
Caption: Major metabolic pathways of mirtazapine.
A Comparative Guide to the In Vitro Metabolic Profiles of Mirtazapine and Mirtazapine N-oxide
This guide provides a detailed comparison of the in vitro metabolic profile of the atypical antidepressant mirtazapine versus its metabolite, mirtazapine N-oxide. The information is tailored for researchers, scientists, and professionals in drug development, offering objective, data-driven insights supported by experimental evidence.
Mirtazapine undergoes extensive metabolism in the liver, primarily facilitated by the cytochrome P450 (CYP) enzyme system.[1][2] The main metabolic pathways include 8-hydroxylation, N-demethylation, and N-oxidation.[3][4] In contrast, this compound is itself a product of mirtazapine's metabolism and is primarily formed by CYP1A2 and CYP3A4.[5][6] This guide will focus on the metabolic pathways of the parent drug, mirtazapine, and the enzymatic reactions leading to the formation of this compound.
Quantitative Analysis of Mirtazapine Metabolism
The biotransformation of mirtazapine has been investigated using human liver microsomes (HLMs) and recombinant CYP enzymes. The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), provide a quantitative measure of the affinity and efficiency of the metabolic pathways.
| Metabolic Pathway | Mean Km (μM) (±S.D.) | Contribution at 2 μM Mirtazapine | Key Enzymes Involved |
| 8-Hydroxylation | 136 (±44) | 55% | CYP2D6, CYP1A2 |
| N-Demethylation | 242 (±34) | 35% | CYP3A4, CYP1A2 |
| N-Oxidation | 570 (±281) | 10% | CYP1A2, CYP3A4 |
Data sourced from studies using human liver microsomes.[3][7][8]
At anticipated in vivo liver concentrations of 2 μM, 8-hydroxylation is the most prominent metabolic pathway, followed by N-demethylation and N-oxidation.[3][7] The contribution of different CYP isozymes is concentration-dependent. For instance, CYP2D6 is the primary enzyme for 8-hydroxylation at lower mirtazapine concentrations, while the role of CYP1A2 becomes more significant at higher concentrations.[3][4] Similarly, for N-oxidation, CYP1A2 is dominant at low concentrations, whereas CYP3A4's contribution increases with higher substrate levels.[3][4]
Experimental Protocols
The following section outlines a generalized methodology for determining the in vitro metabolic profile of a compound like mirtazapine, based on standard practices in drug metabolism studies.[9][10][11]
Objective:
To identify and quantify the metabolites of mirtazapine and to identify the specific cytochrome P450 enzymes responsible for its metabolism.
Materials:
-
Mirtazapine
-
Human liver microsomes (HLMs)
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Specific chemical inhibitors for CYP enzymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Incubation Setup: A typical incubation mixture will contain mirtazapine (at various concentrations), human liver microsomes or recombinant CYP enzymes, and a phosphate buffer in a final volume.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time. The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as cold acetonitrile. This also serves to precipitate the proteins.
-
Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.
-
Analytical Detection: The supernatant is analyzed using a validated HPLC-MS method to separate, identify, and quantify mirtazapine and its metabolites.
-
Enzyme Inhibition Studies: To identify the contribution of specific CYP enzymes, the incubation is repeated in the presence of selective chemical inhibitors. A reduction in the formation of a specific metabolite in the presence of an inhibitor indicates the involvement of the corresponding enzyme.
Visualizing the Metabolic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of mirtazapine and a typical experimental workflow for in vitro metabolism studies.
Caption: A generalized workflow for an in vitro drug metabolism study.
Caption: The primary metabolic pathways of mirtazapine and the key CYP enzymes involved.
Conclusion
The in vitro metabolic profile of mirtazapine is well-characterized, with 8-hydroxylation, N-demethylation, and N-oxidation being the principal pathways. The involvement of multiple cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4, underscores the complexity of its biotransformation.[1][3] this compound is a notable metabolite formed through the N-oxidation pathway, a reaction catalyzed by CYP1A2 and CYP3A4.[5] Understanding these metabolic routes is crucial for predicting potential drug-drug interactions and for the safe and effective clinical use of mirtazapine. Further research into the pharmacological activity and subsequent metabolic fate of this compound could provide a more complete picture of mirtazapine's overall disposition in the body.
References
- 1. A review of the pharmacological and clinical profile of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. 54-BICR350 - mirtazapine-n-oxide | 155172-12-6 [cymitquimica.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating the linearity and range of Mirtazapine N-oxide quantification methods
This guide provides a detailed evaluation of analytical methods for the quantification of Mirtazapine N-oxide, a metabolite of the antidepressant drug mirtazapine. The focus is on the linearity and range of these methods, crucial parameters for ensuring accurate and reliable measurement in research and clinical settings. This document is intended for researchers, scientists, and drug development professionals.
Quantitative Method Performance
The following table summarizes the performance characteristics of a validated method for the quantification of this compound.
| Analytical Method | Analyte | Matrix | Linearity Range | Precision (CV%) | Sample Preparation | Reference |
| Enantioselective HPLC with Fluorescence Detection | This compound | Plasma, Urine | 1 - 100 ng/mL | 12% - 19% | Liquid-solid extraction | [1][2] |
Note: While various methods exist for the parent drug mirtazapine, detailed validation data specifically for its N-oxide metabolite is less commonly published. The data presented here is from a peer-reviewed study.
Experimental Protocol: Enantioselective HPLC with Fluorescence Detection
This section details the methodology for the quantification of this compound in biological matrices.
1. Sample Preparation (Liquid-Solid Extraction)
-
Objective: To isolate this compound from the biological matrix (plasma or urine).
-
Procedure: A liquid-solid extraction procedure is employed. While the specific sorbent and solvents were not detailed in the abstract, a general procedure involves passing the sample through a solid-phase extraction (SPE) cartridge. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted using an appropriate organic solvent.
-
Recovery: This method demonstrates good recoveries, ranging from 85% to 99%.[1][2]
2. Chromatographic Separation
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
-
Column: An enantioselective column is used to separate the different stereoisomers of mirtazapine and its metabolites.
-
Detection: Fluorescence detection is utilized for sensitive quantification of the analytes.
3. Method Validation
-
Linearity: The method was demonstrated to be linear over the concentration range of 1 to 100 ng/mL.[1][2]
-
Precision: The coefficient of variation (CV) was reported to be between 12% and 19%, indicating acceptable precision for bioanalytical methods.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from biological samples.
References
Navigating the Analytical Landscape of Mirtazapine N-oxide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and metabolic studies. Mirtazapine N-oxide, a metabolite of the antidepressant mirtazapine, presents its own analytical challenges. This guide provides a comparative overview of analytical methodologies, performance data, and detailed experimental protocols to aid in the selection and implementation of robust analytical techniques.
While direct inter-laboratory comparison data for this compound analysis is not publicly available, this guide synthesizes performance characteristics from published methods for mirtazapine and its metabolites to provide a valuable reference for analytical scientists.
Method Performance at a Glance
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and throughput. The following table summarizes the performance of a validated enantioselective High-Performance Liquid Chromatography (HPLC) method that includes the quantification of this compound in biological matrices.
Table 1: Performance Characteristics of an Enantioselective HPLC Method for this compound Analysis
| Parameter | Performance |
| Matrix | Plasma, Urine |
| Quantification Range | 1 - 100 ng/mL |
| Precision (CV%) | 12% - 19% |
| Recovery | 85% - 99% |
Data sourced from a study on the therapeutic drug monitoring of mirtazapine and its metabolites.
A Comparative Look at Analytical Techniques
Various analytical techniques have been employed for the analysis of mirtazapine and its primary metabolites. While data for this compound is limited, the performance of these techniques for related compounds offers valuable insights for method development and selection.
Table 2: Comparison of Analytical Techniques for Mirtazapine and its Metabolites
| Technique | Typical Limit of Quantification (LOQ) | Common Detector | Key Advantages | Key Disadvantages |
| HPLC-UV | 0.5 - 10 ng/mL | Ultraviolet (UV) | Widely available, cost-effective | Lower sensitivity and selectivity |
| HPLC-Fluorescence | 1 - 2 ng/mL | Fluorescence | High sensitivity and selectivity | Not all compounds are fluorescent |
| LC-MS/MS | 0.5 ng/mL | Mass Spectrometer | Highest sensitivity and selectivity | Higher cost and complexity |
| Capillary Electrophoresis | 0.5 ng/mL | UV or MS | High separation efficiency, low sample volume | Lower loading capacity, potential for matrix effects |
Experimental Protocols in Detail
The following sections provide a detailed overview of a typical experimental protocol for the analysis of this compound in biological samples, based on established methods for mirtazapine and its metabolites.
Sample Preparation: A Critical Step
The choice of sample preparation technique is crucial for removing interferences and concentrating the analyte.
-
Protein Precipitation: A straightforward method involving the addition of a solvent like methanol to a plasma sample to precipitate proteins[1]. While simple and fast, it may result in a less clean extract.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent[2]. It generally provides a cleaner extract than protein precipitation. However, it is important to note that some LLE methods may not efficiently extract highly polar metabolites like this compound. One study reported that this compound was not extracted from plasma using their LLE protocol[3]. Optimization of the extraction solvent and pH is critical.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Chromatographic and Detection Methods
High-performance liquid chromatography (HPLC) coupled with a suitable detector is the most common technique for the quantification of mirtazapine and its metabolites.
-
HPLC with Fluorescence Detection: This method offers high sensitivity and selectivity for fluorescent compounds like mirtazapine and some of its metabolites[2][4].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for bioanalytical studies due to its superior sensitivity and selectivity[1].
Visualizing the Workflow and Metabolic Pathway
To further clarify the analytical process and the metabolic context of this compound, the following diagrams are provided.
Caption: A generalized workflow for the analysis of this compound from biological samples.
Caption: The primary metabolic pathways of Mirtazapine, including the formation of this compound.
References
- 1. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Enantioselective Separation of Mirtazapine and Its Metabolites by Capillary Electrophoresis with Acetonitrile Field-Amplified Sample Stacking and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Mirtazapine N-oxide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Mirtazapine N-oxide, a metabolite and impurity of the antidepressant Mirtazapine, requires careful handling and disposal due to its chemical nature as a nitrogen-containing heterocyclic compound.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with general safety protocols and regulatory guidelines.
Waste Identification and Characterization
Key Characteristics of Mirtazapine Relevant to Disposal:
| Characteristic | Information | Citation |
| Chemical Family | Nitrogen-Containing Heterocyclic Compound | [7][8] |
| Known Incompatibilities | Strong oxidizing agents, strong acids | [3] |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides | [3][5] |
| General State | Solid | [6] |
Segregation and Storage
Proper segregation of chemical waste is fundamental to safe disposal.[9][10]
-
Dedicated Waste Container: this compound waste should be collected in a dedicated, clearly labeled, and sealed container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid contact with strong oxidizing agents and strong acids.[3]
-
Labeling: The container must be labeled with the full chemical name, "this compound," and any known hazard warnings.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[4]
Disposal Procedures
The recommended disposal method for pharmaceutical and chemical waste of this nature is high-temperature incineration by a licensed hazardous waste disposal facility.[10][11][12]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[13][14]
-
Waste Transfer: Carefully transfer the this compound waste into the designated, labeled waste container. Minimize the generation of dust if handling a solid form.[4]
-
Container Sealing: Securely seal the waste container to prevent any leakage or spillage.
-
Contact a Licensed Waste Disposal Vendor: Arrange for the collection and disposal of the waste through a certified hazardous waste management company. It is the responsibility of the waste generator to ensure that the disposal vendor is compliant with all local, state, and federal regulations.[3]
-
Documentation: Maintain a record of the waste disposal, including the chemical name, quantity, disposal date, and the name of the disposal company. This is crucial for regulatory compliance.[9][10]
Prohibited Disposal Methods:
-
Do Not Dispose Down the Drain: this compound should not be disposed of down the sewer system. This can lead to environmental contamination.[11][12]
-
Do Not Dispose in Regular Trash: Due to its potential hazardous nature, this compound should not be disposed of in regular municipal waste.[15]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[4]
-
Wear Appropriate PPE: Don the necessary personal protective equipment.[13][14]
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal.[4] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable cleaning agent.[3]
-
Dispose of Cleanup Materials as Hazardous Waste: All materials used for spill cleanup should be placed in a sealed bag or container and disposed of as hazardous waste.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. This compound | CAS 155172-12-6 | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. vionausa.com [vionausa.com]
- 4. organon.com [organon.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00400G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. securewaste.net [securewaste.net]
- 10. danielshealth.com [danielshealth.com]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. organon.com [organon.com]
- 14. organon.com [organon.com]
- 15. sdmedwaste.com [sdmedwaste.com]
Essential Safety and Logistical Information for Handling Mirtazapine N-oxide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Mirtazapine N-oxide is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Recommendation |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Select appropriate protective clothing based on chemical resistance data and an assessment of the local exposure potential.[2][3] Skin contact must be avoided by using impervious protective clothing, which may include gloves, aprons, and boots.[2][3] Change gloves often.[2] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if dust is generated and inhalation is a risk, use of a NIOSH-approved surgical N-95 respirator is recommended to provide both respiratory and splash protection.[4] |
Operational and Disposal Plans
A systematic workflow is critical for safely managing this compound from receipt to disposal. Adherence to these procedural steps will help ensure a safe laboratory environment.
Handling and Storage:
-
Handle the compound in accordance with good industrial hygiene and safety practices.[1][2][3]
-
Store in a locked, well-ventilated area.[3]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Take precautionary measures against static discharges, as fine dust dispersed in air may be a potential explosion hazard.[2][3]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water.[2][3] Seek medical attention if irritation develops and persists.[2][3]
-
In case of skin contact: Immediately flush skin with soap and plenty of water.[2][3] Remove contaminated clothing and shoes.[2][3]
-
If inhaled: Remove to fresh air and get medical attention.[2][3]
-
If swallowed: Do NOT induce vomiting.[3] Get immediate medical attention.[3][5]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Avoid release to the environment.[3]
Experimental Workflow for Safe Handling
The following diagram outlines the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
